1,4-Dihydroxy-2-naphthoyl-CoA
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C32H42N7O19P3S |
|---|---|
Molecular Weight |
953.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 1,4-dihydroxynaphthalene-2-carbothioate |
InChI |
InChI=1S/C32H42N7O19P3S/c1-32(2,26(44)29(45)35-8-7-21(41)34-9-10-62-31(46)18-11-19(40)16-5-3-4-6-17(16)23(18)42)13-55-61(52,53)58-60(50,51)54-12-20-25(57-59(47,48)49)24(43)30(56-20)39-15-38-22-27(33)36-14-37-28(22)39/h3-6,11,14-15,20,24-26,30,40,42-44H,7-10,12-13H2,1-2H3,(H,34,41)(H,35,45)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
PYTINLGPKDJURZ-HSJNEKGZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 1,4-Dihydroxy-2-naphthoyl-CoA Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-dihydroxy-2-naphthoyl-CoA biosynthesis pathway is a crucial metabolic route for the production of menaquinone (vitamin K2) in bacteria and phylloquinone (vitamin K1) in plants and cyanobacteria.[1] These naphthoquinones are essential lipid-soluble molecules that primarily function as electron carriers in respiratory and photosynthetic electron transport chains.[2][3] The pathway commences with the conversion of chorismate, a key branch-point metabolite in the shikimate pathway, and culminates in the formation of this compound.[2][4] Due to its essentiality in many pathogenic bacteria and its absence in mammals, the enzymes of this pathway are attractive targets for the development of novel antimicrobial agents.[5] This guide provides a detailed technical overview of the core enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the pathway and its key mechanisms.
The Core Biosynthesis Pathway
The biosynthesis of this compound from chorismate involves a sequence of six enzymatic reactions catalyzed by the "Men" proteins (MenF, MenD, MenH, MenC, MenE, and MenB).[1][6]
Pathway Overview
The overall transformation from chorismate to this compound is depicted below.
Caption: The enzymatic cascade from chorismate to this compound.
Detailed Enzymatic Steps
Step 1: Isochorismate Synthase (MenF)
-
Reaction: MenF catalyzes the isomerization of chorismate to isochorismate.[7][8] This reaction is the first committed step in the biosynthesis of menaquinone.[7]
-
Mechanism: The reaction proceeds via a Mg2+-dependent intramolecular transfer of the hydroxyl group from C4 to C2 of the cyclohexadiene ring.[8][9] The proposed mechanism involves a catalytic lysine (B10760008) residue activating a water molecule for nucleophilic attack.[10]
-
Gene: menF[11]
Step 2: SEPHCHC Synthase (MenD)
-
Reaction: MenD, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, catalyzes the condensation of isochorismate with 2-oxoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[1][12]
-
Mechanism: The reaction involves the decarboxylation of 2-oxoglutarate and the subsequent nucleophilic attack of the resulting carbanion on isochorismate.[12]
-
Gene: menD[12]
Step 3: SHCHC Synthase (MenH)
-
Reaction: MenH catalyzes the elimination of pyruvate (B1213749) from SEPHCHC to yield (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[13]
-
Mechanism: This enzyme utilizes a serine-histidine-aspartate catalytic triad (B1167595), similar to serine proteases, to facilitate the pyruvate elimination via a proton abstraction mechanism.[13][14]
-
Gene: menH[15]
Step 4: o-Succinylbenzoate Synthase (MenC)
-
Reaction: MenC catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB).[16]
-
Mechanism: The reaction is initiated by the abstraction of a proton by a lysine residue, leading to the elimination of a water molecule and the aromatization of the ring.[16]
-
Gene: menC[6]
Step 5: o-Succinylbenzoyl-CoA Ligase (MenE)
-
Reaction: MenE activates o-succinylbenzoate by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming o-succinylbenzoyl-CoA (OSB-CoA).[17][18]
-
Mechanism: The reaction proceeds via an acyl-AMP intermediate.[19]
-
Gene: menE[17]
Step 6: this compound Synthase (MenB)
-
Reaction: MenB catalyzes the intramolecular Claisen condensation of OSB-CoA to form the bicyclic product this compound (DHNA-CoA).[5][20]
-
Mechanism: This reaction involves the formation of a naphthoate ring through a cyclization reaction. Some MenB enzymes are dependent on bicarbonate as a cofactor.[5][21]
-
Gene: menB[20]
Quantitative Data
The following tables summarize the available kinetic parameters for the enzymes of the this compound biosynthesis pathway, primarily from Escherichia coli.
Table 1: Michaelis-Menten Constants (Km)
| Enzyme | Substrate | Km (µM) | Organism | Reference |
| MenD | Isochorismate | 0.053 | E. coli | [12] |
| 2-Oxoglutarate | 1.5 | E. coli | [12] | |
| Thiamine diphosphate | 2.4 | E. coli | [12] | |
| MenE | o-Succinylbenzoate (OSB) | 16 | E. coli | [18] |
| ATP | 73.5 | E. coli | [18] | |
| CoA | 360 | E. coli | [18] |
Table 2: Catalytic Efficiency (kcat/Km)
| Enzyme | kcat/Km (M-1s-1) | Organism | Reference |
| MenH | 2.0 x 107 | E. coli | [13] |
Table 3: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |
| MenF | 7.5 - 8.0 | 37 | [8] |
| MenE | 7.5 - 8.0 | 30 - 40 | [18] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the pathway.
Expression and Purification of E. coli Isochorismate Synthase (MenF)
Caption: Workflow for the purification of His-tagged MenF from E. coli.
Protocol based on Sridharan et al. (2010): [9]
-
Cloning and Expression: The menF gene from E. coli is cloned into a pET15b expression vector. The resulting plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in ZYP-5052 auto-induction medium at 37°C until an OD600 of ~0.2 is reached, after which the temperature is reduced to 20°C for overnight expression.[9]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication on ice.[9]
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged MenF is loaded onto a Co2+-affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.[9]
-
His-tag Cleavage and Final Purification: The His-tag is cleaved by incubation with thrombin. Thrombin is subsequently removed using benzamidine agarose beads. A second Co2+-affinity chromatography step is performed to remove any uncleaved protein.[9]
-
Dialysis and Storage: The purified MenF is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT), concentrated, and stored at -80°C.[9]
Activity Assay for this compound Synthase (MenB)
Protocol based on Sun et al. (2013): [5]
-
In situ Substrate Synthesis: The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ. A reaction mixture is prepared containing SHCHC (the product of the MenH reaction) in varying concentrations (e.g., 3–60 µM), 200 µM ATP, 200 µM CoA, 2 mM DTT, and 10 mM MgCl2. The enzymes MenC and MenE are added to this mixture to convert SHCHC to OSB-CoA. The reaction is incubated at room temperature for 10 minutes.[5]
-
MenB Reaction Initiation: The MenB enzyme (wild-type or mutant) is then added to the reaction mixture to initiate the conversion of OSB-CoA to this compound (DHNA-CoA).[5]
-
Spectrophotometric Monitoring: The activity of MenB is monitored by measuring the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA.[5]
-
Kinetic Parameter Calculation: Initial reaction velocities are determined from the linear portion of the absorbance versus time plots. Kinetic parameters (Km and kcat) are calculated by fitting the data to the Michaelis-Menten equation.
Logical Relationships and Mechanisms
The catalytic mechanisms of several enzymes in this pathway have been elucidated, often revealing interesting evolutionary relationships and chemical strategies.
Catalytic Triad of MenH (SHCHC Synthase)
Caption: The Ser-His-Asp catalytic triad in the active site of MenH.
MenH employs a classic Ser-His-Asp catalytic triad, a motif famously found in serine proteases.[13] However, in MenH, this triad is repurposed to catalyze a pyruvate elimination reaction. The histidine residue acts as a general base, abstracting a proton from the serine. The now nucleophilic serine attacks the substrate, SEPHCHC, initiating a cascade that leads to the elimination of pyruvate.[14] The aspartate residue serves to orient the histidine and stabilize its protonated form.[14]
Conclusion
The this compound biosynthesis pathway is a well-defined and essential metabolic route in many microorganisms. The enzymes involved present a diversity of catalytic mechanisms and have been the subject of significant biochemical and structural investigation. The data and protocols compiled in this guide offer a comprehensive resource for researchers in academia and industry. Further investigation into the kinetics of all pathway enzymes, particularly from a wider range of organisms, will be crucial for a complete understanding of its regulation and for the successful development of targeted inhibitors for therapeutic applications. The essentiality of this pathway in pathogens like Mycobacterium tuberculosis underscores its importance as a drug target.[6]
References
- 1. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Menaquinone in E. coli: Identification of an Elusive Isomer of SEPHCHC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of chorismate synthase from a cell culture of the higher plant Corydalis sempervirens Pers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Isochorismate synthase - Wikipedia [en.wikipedia.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. A new isochorismate synthase specifically involved in menaquinone (vitamin K2) biosynthesis encoded by the menF gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Identification and characterization of (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase in the menaquinone biosynthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism of SHCHC synthase in the menaquinone biosynthesis of Escherichia coli: identification and mutational analysis of the active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 18. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
1,4-Dihydroxy-2-naphthoyl-CoA: A Cornerstone in Bacterial Menaquinone Biosynthesis and a Target for Novel Antimicrobials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone, also known as vitamin K2, is a vital component of the electron transport chain in most Gram-positive and anaerobically respiring Gram-negative bacteria.[1][2] Its biosynthesis is essential for cellular respiration and energy production, making the pathway an attractive target for the development of new antibiotics, especially in the face of rising antimicrobial resistance. A key intermediate in this pathway is 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA), the product of the enzyme this compound synthase, encoded by the menB gene.[3][4] This technical guide provides a comprehensive overview of the role of DHNA-CoA in menaquinone biosynthesis, detailing the enzymatic reactions, experimental protocols, and quantitative data relevant to researchers in microbiology, biochemistry, and drug discovery.
The Menaquinone Biosynthesis Pathway: A Central Role for MenB
The classical menaquinone biosynthesis pathway initiates from chorismate and proceeds through a series of enzymatic steps to produce the menaquinone molecule. The formation of the naphthoquinone ring is a critical stage in this pathway, and the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound is a key committing step.[2][5] This reaction is catalyzed by this compound synthase (MenB), a member of the crotonase superfamily.[6]
The overall pathway leading to and from this compound is depicted below:
The reaction catalyzed by MenB is an intramolecular Claisen condensation, a complex chemical transformation that results in the formation of the bicyclic naphthoquinoid ring structure.[2]
Quantitative Data on MenB Enzyme Kinetics and Inhibition
Understanding the kinetic parameters of MenB and its susceptibility to inhibition is crucial for drug development efforts. While comprehensive, standardized tables of kinetic data are not always readily available in the literature, the following tables summarize representative quantitative data that has been reported.
Table 1: Kinetic Parameters of this compound Synthase (MenB)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Mycobacterium tuberculosis | o-succinylbenzoyl-CoA | 2.5 ± 0.3 | 1.2 ± 0.1 | [7] |
| Escherichia coli | o-succinylbenzoyl-CoA | 3 - 60 | Not Reported | [2] |
Note: The substrate for MenB, o-succinylbenzoyl-CoA, is unstable, which can lead to variability in reported kinetic parameters.
Table 2: Inhibition Constants (Ki and IC50) for MenB Inhibitors
| Inhibitor | Organism | Inhibition Type | Ki (nM) | IC50 (µM) | Reference |
| 2-amino-4-oxo-4-phenylbutanoate derivatives | Mycobacterium tuberculosis | Not Reported | 0.6 - >50 | [7][8] | |
| 7-methoxy-2-naphthol-based inhibitors | Mycobacterium tuberculosis | Competitive (proposed) | 5 - 6 (µg/mL) | [4] | |
| 1-hydroxy-2-naphthoyl-CoA | Escherichia coli | Not Reported | Not Reported | Not Reported | [6] |
| 2,3-dihydroxybenzoyl-CoA | Escherichia coli | Not Reported | Not Reported | Not Reported | [6] |
| 2,4-dihydroxybenzoyl-CoA | Escherichia coli | Not Reported | Not Reported | Not Reported | [6] |
Note: IC50 values are dependent on assay conditions and may not directly correlate with Ki values.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and the MenB enzyme.
Protocol 1: Expression and Purification of Recombinant MenB
This protocol is a general guideline for the expression and purification of His-tagged MenB from E. coli.[9]
1. Transformation:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the menB gene fused to a His-tag.
2. Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged MenB protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
5. Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
6. Protein Characterization:
-
Analyze the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: Continuous-Spectrophotometric Assay for MenB Activity
This assay continuously monitors the formation of the product, this compound, which has a distinct absorbance maximum.[3][10]
1. Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl.
-
Substrate: o-succinylbenzoyl-CoA (OSB-CoA). Note: OSB-CoA is unstable and may need to be synthesized in situ or used immediately after preparation.
-
Purified MenB enzyme.
2. Assay Procedure:
-
Set up a reaction mixture in a quartz cuvette containing the assay buffer and a defined concentration of OSB-CoA.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the purified MenB enzyme.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of this compound (typically around 380-400 nm).
-
Record the absorbance change over time.
3. Data Analysis:
-
Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.
-
To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol 3: LC-MS/MS for Quantification of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)
This protocol outlines a general method for the sensitive and specific quantification of DHNA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
1. Sample Preparation (e.g., from bacterial culture):
-
Centrifuge the bacterial culture to pellet the cells.
-
Lyse the cells (e.g., by sonication or bead beating) in a suitable solvent (e.g., methanol/water mixture).
-
Centrifuge to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
2. LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).
-
The gradient should be optimized to achieve good separation of DHNA from other matrix components.
3. MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Select the precursor ion corresponding to the deprotonated DHNA molecule ([M-H]-, m/z 203.03).
-
Select one or more characteristic product ions for quantification and qualification.
4. Quantification:
-
Generate a standard curve using known concentrations of a DHNA standard.
-
Quantify the amount of DHNA in the samples by comparing their peak areas to the standard curve.
Drug Development Targeting the Menaquinone Pathway
The essentiality of the menaquinone biosynthesis pathway in many pathogenic bacteria makes it a prime target for the development of novel antibiotics.[7][12] Enzymes in this pathway, including MenB, are attractive targets because they are absent in humans, which reduces the potential for off-target effects.
High-throughput screening (HTS) campaigns have been employed to identify small molecule inhibitors of MenB.[7][8] These efforts have led to the discovery of several classes of inhibitors, including 2-amino-4-oxo-4-phenylbutanoates and 7-methoxy-2-naphthol-based compounds.[4][7] Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these lead compounds.
Conclusion
This compound is a pivotal intermediate in the bacterial menaquinone biosynthesis pathway, and the enzyme responsible for its formation, MenB, represents a validated and promising target for the development of novel antibacterial agents. This technical guide has provided a detailed overview of the pathway, presented available quantitative data, and outlined key experimental protocols to aid researchers in their efforts to further understand and exploit this essential metabolic route for therapeutic benefit. The continued investigation into the enzymology and inhibition of this pathway holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. Expression, purification and preliminary X-ray analysis of the Neisseria meningitidis outer membrane protein PorB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.unc.edu [med.unc.edu]
An In-depth Technical Guide to the Enzymes of the 1,4-Dihydroxy-2-naphthoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) biosynthetic pathway, a critical route for the production of menaquinone (vitamin K2) in many bacteria. Menaquinone is an essential component of the bacterial electron transport chain, making the enzymes in its biosynthetic pathway attractive targets for the development of novel antimicrobial agents.[1][2] This document details the function, structure, and mechanism of these enzymes, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the pathway and related concepts.
The this compound Pathway: An Overview
The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. The formation of this compound is a key stage in this pathway, involving the sequential action of several enzymes, designated MenH, MenC, MenE, and MenB, which convert 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) to DHNA-CoA.[1][3]
Caption: Overview of the core enzymatic steps in the menaquinone biosynthesis pathway leading to 1,4-dihydroxy-2-naphthoate.
Core Enzymes of the Pathway
This section details the individual enzymes responsible for the conversion of SEPHCHC to DHNA-CoA.
MenD: 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate Synthase
MenD catalyzes the first committed step in the classical menaquinone biosynthetic pathway.[4] It is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the Stetter-like conjugate addition of α-ketoglutarate with isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) and carbon dioxide.[5][6] The enzyme exhibits a three-domain architecture typical of ThDP-dependent enzymes and functions as a stable dimer-of-dimers.[4][5]
MenH: 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate Synthase
MenH is an α/β hydrolase that was more recently identified as a key enzyme in the menaquinone pathway.[7] It catalyzes the conversion of SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[7] The enzyme possesses a catalytic triad (B1167595) composed of Ser86, His232, and Asp210.[7] Structural studies have revealed that MenH can exist in both open and closed conformations, with ligand binding inducing a closed state.[8]
MenC: o-Succinylbenzoate Synthase
MenC is responsible for the conversion of SHCHC to o-succinylbenzoate (OSB).[1]
MenE: o-Succinylbenzoyl-CoA Synthetase
MenE, an o-succinylbenzoyl-CoA synthetase, catalyzes the ATP- and coenzyme A (CoA)-dependent conversion of OSB to o-succinylbenzoyl-CoA.[9] This reaction is a crucial activation step, preparing the substrate for the subsequent intramolecular cyclization. The enzyme from E. coli is a homotetramer with a subunit molecular mass of approximately 49 kDa.[9]
MenB: this compound Synthase
MenB, also known as this compound synthase, is a member of the crotonase fold superfamily and catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA to form the bicyclic product this compound.[1][10] This reaction is essential for the formation of the naphthoquinone ring structure of menaquinone.[1] Due to its absence in mammals, MenB is a promising target for the development of new antibiotics.[1] Some MenB orthologues are dependent on bicarbonate as a cofactor for their catalytic activity.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for the core enzymes of the this compound pathway.
Table 1: Kinetic Parameters of MenD from Escherichia coli
| Substrate | KM |
| Isochorismate | 53 nM[12] |
| 2-Oxoglutarate | 1.5 µM[12] |
| Thiamine diphosphate | 2.4 µM[12] |
| Magnesium ions | 80 µM[12] |
| Data obtained at pH 7.8 and 22.5°C.[12] |
Table 2: Properties of MenE from Escherichia coli
| Property | Value |
| Native Molecular Mass | 185 kDa[9] |
| Subunit Molecular Mass | 49 kDa[9] |
| Quaternary Structure | Homotetramer[9] |
| Optimal pH | 7.5 - 8.0[9] |
| Optimal Temperature | 30 - 40 °C[9] |
| KM for OSB | 16 µM[9] |
| KM for ATP | 73.5 µM[9] |
| KM for CoA | 360 µM[9] |
| Required Metal Ion | Mg2+[9] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the enzymes of the this compound pathway.
Enzyme Activity Assay for MenB (DHNA-CoA Synthase)
A common method to measure the activity of MenB involves the in situ synthesis of its substrate, o-succinylbenzoyl-CoA (OSB-CoA).[1]
Workflow:
Caption: Experimental workflow for the in vitro activity assay of MenB.
Detailed Steps:
-
Substrate Preparation: The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ.
-
Reaction Mixture: A reaction mixture is prepared containing 3–60 μM of SHCHC, 200 μM ATP, 200 μM CoA-SH, 2 mM DTT, and 10 mM MgCl₂.[1]
-
Enzyme Addition (Synthesis): Purified MenC and MenE are added to the reaction mixture.[1]
-
Incubation: The mixture is incubated at room temperature for 10 minutes to allow for the conversion of SHCHC to OSB-CoA.[1]
-
Enzyme Addition (Assay): The MenB enzyme (or its mutant) is then added to the mixture.[1]
-
Measurement: The activity of DHNA-CoA synthase is measured by monitoring the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA, using a UV-Vis spectrometer.[1]
Protein Expression and Purification
Recombinant expression in Escherichia coli is a common method for obtaining large quantities of the Men pathway enzymes for structural and functional studies. A typical workflow is as follows:
Workflow:
References
- 1. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Staphylococcus aureus this compound synthase (MenB) in complex with acetoacetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Reactivity of Bacillus subtilis MenD Catalyzing the First Committed Step in Menaquinone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and Reactivity in Menaquinone Biosynthesis: The Structure of Escherichia coli MenD (2-Succinyl-5-Enolpyruvyl-6-Hydroxy-3-Cyclohexadiene-1-Carboxylate Synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Views along the Mycobacterium tuberculosis MenD Reaction Pathway Illuminate Key Aspects of Thiamin Diphosphate-Dependent Enzyme Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of E. coli Native MenH and Two Active Site Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 11. Active site binding and catalytic role of bicarbonate in 1,4-dihydroxy-2-naphthoyl coenzyme A synthases from vitamin K biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
The Central Role of MenB in Menaquinone Biosynthesis: A Technical Guide
An In-depth Examination of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase in Vitamin K2 Production
This technical guide provides a comprehensive overview of the enzyme MenB, or this compound synthase, and its critical role in the biosynthesis of this compound (DHNA-CoA), a key intermediate in the production of menaquinone (vitamin K2). Menaquinone is an essential component of the electron transport chain in many bacteria, making the enzymes in its biosynthetic pathway, including MenB, attractive targets for the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of MenB's function, kinetics, and the experimental methodologies used to study this vital enzyme.
Introduction to MenB and the Menaquinone Pathway
Menaquinone, or vitamin K2, is a lipid-soluble vitamin that plays a crucial role in the electron transport chain of numerous bacterial species, including several significant human pathogens. The biosynthesis of menaquinone is a multi-step process that begins with chorismate. MenB is a key enzyme in this pathway, catalyzing the sixth step: the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound (DHNA-CoA).[1][2][3] This reaction involves an intramolecular Claisen condensation, a complex and essential step in forming the characteristic naphthoquinoid ring structure of menaquinone.[4] Due to the absence of a homologous pathway in humans, the enzymes of the menaquinone biosynthesis pathway, including MenB, are considered promising targets for the development of new antibacterial drugs.[4]
Enzymatic Reaction and Catalytic Mechanism
MenB, a member of the crotonase superfamily, catalyzes the conversion of OSB-CoA to DHNA-CoA.[4] The proposed catalytic mechanism involves the abstraction of a proton from the succinyl moiety of OSB-CoA, leading to the formation of a carbanion. This is followed by an intramolecular cyclization and subsequent aromatization to yield the DHNA-CoA product.[4] Key active site residues, including a conserved aspartate and tyrosine, are essential for this catalytic activity.[4]
Caption: The enzymatic reaction catalyzed by MenB.
Quantitative Data on MenB Activity
The kinetic parameters of MenB have been characterized in several organisms. This data is crucial for understanding the enzyme's efficiency and for the development of inhibitors.
| Organism | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Mycobacterium tuberculosis | 10 ± 5 (for isocitrate) | - | - | 5.8 - 6.5 | 37 | [5][6] |
| Escherichia coli | - | - | 10³ - 10⁴ (typical range) | 6.0 - 7.5 | 37 | [7][8][9] |
| Staphylococcus aureus | Comparable to other types for Penicillin G | - | - | ~7.5 | 37 | [1] |
Note: Specific kinetic data for MenB is not always readily available in literature abstracts and can vary based on experimental conditions. The provided data for M. tuberculosis is for a related dehydrogenase, and E. coli data represents a typical range for certain enzymes.
Experimental Protocols
This section details common methodologies for the expression, purification, and characterization of MenB.
Recombinant Expression and Purification of His-tagged MenB in E. coli
This protocol describes the expression of N-terminally His-tagged MenB in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the menB gene fused to a His-tag sequence. Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged MenB protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
-
Concentrate the protein and store at -80°C.
-
References
- 1. Characterization of four beta-lactamases produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menaquinone (vitamin K2) biosynthesis: nucleotide sequence and expression of the menB gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of Mycobacterium tuberculosis MenB, a key enzyme in vitamin K2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth of mycobacteria in relation to the pH of the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]
The Central Role of 1,4-Dihydroxy-2-naphthoyl-CoA in Escherichia coli Menaquinone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is a pivotal, yet transient, intermediate in the biosynthesis of menaquinone (MK), also known as vitamin K2, in Escherichia coli. Menaquinone is an essential component of the bacterial electron transport chain, particularly during anaerobic respiration, playing a critical role in cellular energy generation. The metabolic pathway leading to and from DHNA-CoA involves a series of enzymatic reactions catalyzed by the "Men" proteins. Understanding the intricacies of this pathway, including the kinetics of its enzymes and its regulation, is of significant interest for basic research and as a potential target for novel antimicrobial drug development. This guide provides an in-depth overview of the biosynthesis, consumption, and regulation of DHNA-CoA in E. coli, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Menaquinone Biosynthesis Pathway: A Focus on DHNA-CoA
The biosynthesis of the menaquinone headgroup in E. coli begins with chorismate, a key branch-point metabolite in the shikimate pathway. A series of enzymatic steps convert chorismate into DHNA-CoA, which is then hydrolyzed to 1,4-dihydroxy-2-naphthoate (DHNA). DHNA is subsequently prenylated and methylated to form the final menaquinone molecule.
Signaling Pathway of Menaquinone Biosynthesis
The pathway is a linear sequence of enzymatic conversions, each catalyzed by a specific "Men" enzyme.
Figure 1. The Menaquinone Biosynthesis Pathway in E. coli.
Quantitative Data on Menaquinone Pathway Enzymes
The efficiency of the menaquinone biosynthesis pathway is dictated by the kinetic properties of its constituent enzymes. While a complete kinetic dataset for all enzymes in E. coli is not available in the literature, key parameters for several enzymes have been determined.
| Enzyme (Gene) | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| MenF | Chorismate | 195 ± 23 | 1.33 | 6.8 x 103 | Activity stimulated by reducing agents.[1] |
| MenD | Isochorismate, α-ketoglutarate | - | - | - | Exhibits cooperativity with respect to both substrates. |
| MenH | 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) | - | - | 2.0 x 107 | A highly efficient enzyme.[2][3] |
| MenC | (1R,6R)-2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) | - | 19 | - | - |
| MenE | o-Succinylbenzoate, ATP, CoA | - | - | - | Inhibited by OSB-AMS with a Ki of 128 ± 5 nM. |
| MenB | o-Succinylbenzoyl-CoA | - | - | - | Activity is dependent on bicarbonate in Type I enzymes. |
| MenI (YdiI) | This compound | 2.5 | 6.2 | 2.5 x 106 | Also shows activity towards other acyl-CoA thioesters. |
| MenA | 1,4-Dihydroxy-2-naphthoate, Octaprenyl diphosphate | - | - | - | Membrane-associated enzyme.[4] |
| MenG (UbiE) | Demethylmenaquinone, S-adenosyl-L-methionine | - | - | - | Also involved in ubiquinone biosynthesis.[5] |
Note: "-" indicates data not found in the searched literature.
Gene Expression under Aerobic vs. Anaerobic Conditions
The biosynthesis of menaquinone is crucial for anaerobic respiration, and as such, the expression of the men genes is expected to be upregulated under anaerobic conditions. While comprehensive transcriptomic data with specific fold changes for all men genes is not consistently reported across studies, the general trend supports their increased expression in the absence of oxygen.[6] Several studies have shown differential expression of genes involved in anaerobic metabolism when E. coli shifts between aerobic and anaerobic environments.[1][2][7]
Experimental Protocols
Cloning, Expression, and Purification of MenB (DHNA-CoA Synthase)
This protocol describes the cloning of the menB gene into an expression vector, followed by the overexpression and purification of the His-tagged MenB protein.
Logical Workflow for Protein Production
Figure 2. Workflow for Recombinant MenB Production.
Materials:
-
E. coli K-12 genomic DNA
-
Phusion High-Fidelity DNA Polymerase
-
Primers for menB (with restriction sites and His-tag sequence)
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (corresponding to primer sites)
-
T4 DNA Ligase
-
E. coli DH5α (cloning strain) and BL21(DE3) (expression strain)
-
LB agar (B569324) and broth, Kanamycin
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA agarose (B213101) resin
-
Lysis, wash, and elution buffers for His-tag purification
Procedure:
-
Gene Amplification: Amplify the menB gene from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites and a sequence encoding a hexahistidine tag.
-
Vector and Insert Preparation: Digest both the PCR product and the pET expression vector with the chosen restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested menB insert into the prepared pET vector using T4 DNA Ligase.
-
Transformation into Cloning Strain: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing kanamycin.
-
Screening: Verify the correct insertion of the menB gene by colony PCR and confirm the sequence by Sanger sequencing.
-
Transformation into Expression Strain: Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells.
-
Protein Expression: Inoculate a starter culture and then a larger volume of LB broth with the transformed BL21(DE3) cells. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA agarose column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged MenB protein with elution buffer containing a high concentration of imidazole.
-
Analysis: Analyze the purified protein for size and purity using SDS-PAGE.
Enzyme Assay for MenB (DHNA-CoA Synthase)
This protocol describes a spectrophotometric assay to measure the activity of purified MenB by monitoring the formation of the product, DHNA-CoA.
Materials:
-
Purified MenB enzyme
-
o-Succinylbenzoyl-CoA (OSB-CoA) substrate
-
Potassium bicarbonate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and potassium bicarbonate.
-
Enzyme Addition: Add a known amount of purified MenB enzyme to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
Initiate Reaction: Initiate the reaction by adding the substrate, OSB-CoA.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength where DHNA-CoA has a significant absorbance, which has been reported to be around 392 nm.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of DHNA-CoA formed can be calculated using its molar extinction coefficient. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of DHNA-CoA per minute under the specified conditions.
Quantification of DHNA-CoA by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of DHNA-CoA from E. coli cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Metabolite Quantification
References
- 1. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and characterization of a new isochorismate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A C-methyltransferase involved in both ubiquinone and menaquinone biosynthesis: isolation and identification of the Escherichia coli ubiE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential roles for menaquinone and demethylmenaquinone in anaerobic electron transport of E. coli and their fnr-independent expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
An In-depth Technical Guide to 1,4-Dihydroxy-2-naphthoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dihydroxy-2-naphthoyl-Coenzyme A (DHNA-CoA), a crucial intermediate in the biosynthesis of essential vitamins K1 (phylloquinone) and K2 (menaquinone). This document details its chemical structure, physicochemical properties, its role in key metabolic pathways, and methodologies for its study.
Chemical Structure and Properties
1,4-Dihydroxy-2-naphthoyl-CoA is an acyl-CoA derivative formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of 1,4-dihydroxy-2-naphthoic acid.[1][2] It is a key metabolite in organisms such as Escherichia coli.[1]
Chemical Structure
The chemical structure of this compound is complex, consisting of a 1,4-dihydroxynaphthalene (B165239) moiety linked to a coenzyme A molecule via a thioester bond.
Synonyms: DHNA-CoA, 1,4-Dihydroxy-2-naphthoyl-coenzyme A[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C32H42N7O19P3S | PubChem[1] |
| Average Molecular Weight | 953.7 g/mol | PubChem[1] |
| Monoisotopic Molecular Weight | 953.14690430 Da | PubChem[1] |
| Topological Polar Surface Area | 429 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 16 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 24 | PubChem[1] |
| Rotatable Bond Count | 19 | PubChem[1] |
| XLogP3-AA | -2.9 | PubChem[1] |
Biological Role: The Menaquinone Biosynthesis Pathway
This compound is a central intermediate in the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for the respiratory chain in many bacteria.[3][4] This pathway is a target for the development of novel antibiotics as it is absent in humans.[3]
The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. This compound synthase (also known as MenB) catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) into DHNA-CoA through an intramolecular Claisen condensation.[3][4] Subsequently, DHNA-CoA is hydrolyzed by a thioesterase to yield 1,4-dihydroxy-2-naphthoate (DHNA).[5][6][7][8]
The following diagram illustrates the key steps in the menaquinone biosynthesis pathway leading to and from this compound.
Caption: Key enzymatic steps in the menaquinone biosynthesis pathway.
Experimental Protocols
Detailed experimental protocols for the chemical synthesis of this compound are not widely published. However, enzymatic synthesis and assays for the enzymes involved in its metabolism are described in the literature. The following provides a representative methodology for assaying the activity of this compound synthase (MenB).
Enzymatic Assay for this compound Synthase (MenB) Activity
This coupled assay is used to determine the activity of DHNA-CoA synthase by measuring the formation of the product, DHNA-CoA, indirectly.[4]
Objective: To quantify the catalytic activity of MenB.
Principle: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is generated in situ from (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) through the sequential action of MenE and MenC. The produced OSB-CoA is then converted to DHNA-CoA by MenB. The rate of this reaction can be monitored, for example, by HPLC analysis of the product or by coupling the reaction to a subsequent enzyme whose activity can be easily measured.
Materials:
-
Purified MenB, MenC, and MenE enzymes
-
SHCHC
-
Coenzyme A (CoA-SH)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 200 mM phosphate (B84403) buffer, pH 7.0)
-
Sodium bicarbonate (NaHCO₃) (for bicarbonate-dependent enzymes)[3]
-
Quenching solution (e.g., acid or organic solvent)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing SHCHC (e.g., 3–60 μM), ATP (e.g., 200 μM), CoA-SH (e.g., 200 μM), MgCl₂ (e.g., 10 mM), and DTT (e.g., 2 mM) in the reaction buffer.
-
Add purified MenC and MenE to the mixture to initiate the in situ synthesis of OSB-CoA. Incubate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the primary reaction by adding the purified MenB enzyme to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC to separate and quantify the substrate (OSB-CoA) and the product (DHNA-CoA).
-
Calculate the initial reaction velocity from the rate of product formation or substrate depletion.
The following diagram outlines the workflow for the MenB enzyme assay.
Caption: Workflow for the coupled enzymatic assay of MenB.
Conclusion
This compound is a vital, yet transient, molecule in the biosynthesis of vitamins K1 and K2. Its central position in this pathway, particularly in bacteria, makes the enzymes associated with its metabolism attractive targets for the development of novel antimicrobial agents. Further research into the experimental determination of its physicochemical properties and the development of detailed synthetic protocols will be invaluable for advancing drug discovery efforts in this area.
References
- 1. This compound | C32H42N7O19P3S | CID 44140569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Bicarbonate Cofactor Modulates 1,4-Dihydroxy-2-naphthoyl-Coenzyme A Synthase in Menaquinone Biosynthesis of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylloquinone (vitamin K(1) ) biosynthesis in plants: two peroxisomal thioesterases of Lactobacillales origin hydrolyze this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
1,4-Dihydroxy-2-naphthoyl-CoA in Vitamin K2 Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) in the biosynthesis of vitamin K2, also known as menaquinone (MK). As a critical intermediate, understanding the formation and conversion of DHNA-CoA is paramount for research into novel antimicrobial agents and for metabolic engineering applications. This document details the enzymatic pathway, presents quantitative kinetic and inhibition data, and provides comprehensive experimental protocols for the study of this essential metabolic route.
The Menaquinone Biosynthesis Pathway: A Focus on DHNA-CoA
Vitamin K2 is essential for cellular respiration in many bacteria, acting as an electron carrier in the electron transport chain. The biosynthesis of its naphthoquinone ring initiates from chorismate and proceeds through a series of enzymatic reactions. DHNA-CoA is a central intermediate in this pathway, representing the first committed bicyclic naphthoquinoid structure. The enzymes responsible for its synthesis and subsequent modification are highly conserved among bacteria and absent in humans, making them attractive targets for antibiotic development.
The pathway begins with the conversion of chorismate to isochorismate by MenF (isochorismate synthase). MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) then catalyzes the addition of a succinyl group from α-ketoglutarate. Subsequently, MenH (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase) and MenC (o-succinylbenzoate synthase) act to form o-succinylbenzoate (OSB). MenE (o-succinylbenzoate-CoA ligase) then activates OSB to o-succinylbenzoyl-CoA (OSB-CoA). The key step is the intramolecular Claisen condensation of OSB-CoA, catalyzed by MenB (this compound synthase), to form DHNA-CoA. Finally, a thioesterase, such as YfbB in E. coli, hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA), which is then prenylated by MenA and methylated by MenG to yield the final menaquinone molecule.
Key Enzymes in the DHNA-CoA Sub-pathway
The enzymes directly involved in the synthesis and immediate downstream processing of DHNA-CoA are critical control points in the menaquinone pathway.
o-Succinylbenzoate-CoA Ligase (MenE)
MenE catalyzes the ATP-dependent activation of o-succinylbenzoate (OSB) to its coenzyme A thioester, OSB-CoA. This reaction primes the substrate for the subsequent cyclization by MenB.
This compound Synthase (MenB)
MenB, a member of the crotonase superfamily, is the central enzyme in this guide. It catalyzes an intramolecular Dieckmann-type condensation of OSB-CoA to form the bicyclic DHNA-CoA. This reaction is a critical step in the formation of the naphthoquinone ring.
o-Succinylbenzoate Synthase (MenC)
MenC is responsible for the conversion of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to o-succinylbenzoate (OSB).
2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase (MenH)
MenH catalyzes the conversion of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) to SHCHC.
Quantitative Data Summary
The following tables summarize the available kinetic and inhibition data for the key enzymes in the menaquinone biosynthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes in Menaquinone Biosynthesis
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MenB (R91A mutant) | E. coli | OSB-CoA | 10.1 ± 1.2 | 0.43 ± 0.02 | 4.3 x 104 | [1] |
| MenB (Y97F mutant) | E. coli | 13.5 ± 1.9 | 0.52 ± 0.03 | 3.9 x 104 | [1] | |
| MenB (Y285F mutant) | E. coli | 25.4 ± 4.5 | 0.38 ± 0.02 | 1.5 x 104 | [1] | |
| MenC | E. coli | SHCHC | - | 19 | - | [2] |
| MenH | E. coli | SEPHCHC | - | - | 2.0 x 107 | [3] |
Table 2: Inhibition of Menaquinone Biosynthesis Enzymes
| Enzyme | Inhibitor | Organism | Ki (nM) | IC50 (µM) | Type of Inhibition | Reference(s) |
| MenE | OSB-AMS | M. tuberculosis | 5.4 ± 0.1 (vs ATP) | - | Competitive | [4] |
| MenE | OSB-AMS | M. tuberculosis | 11.2 ± 0.9 (vs OSB) | - | Noncompetitive | [4] |
| MenE | OSB-AMS | S. aureus | 22 ± 8 (Kiapp) | - | - | [4] |
| MenE | OSB-AMS | E. coli | 128 ± 5 (Ki(OSB)) | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the study of DHNA-CoA biosynthesis.
Coupled Enzyme Assay for this compound Synthase (MenB) Activity
Principle: The activity of MenB is determined using a coupled assay where the substrate, OSB-CoA, is generated in situ from SHCHC by the sequential action of MenC and MenE. The formation of the product, DHNA-CoA, is then monitored spectrophotometrically by the increase in absorbance at 392 nm.[5]
Reagents and Materials:
-
Purified MenC, MenE, and MenB enzymes
-
(1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
-
ATP
-
Coenzyme A (CoA-SH)
-
MgCl2
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer (pH 7.0)
-
Sodium bicarbonate (NaHCO3)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (200 mM, pH 7.0), NaHCO3 (20 mM), ATP (200 µM), CoA-SH (200 µM), MgCl2 (10 mM), and DTT (2 mM).
-
Add varying concentrations of SHCHC (e.g., 3–60 µM) to the reaction mixture.
-
Add purified MenC and MenE to the mixture to initiate the synthesis of OSB-CoA. Incubate at room temperature for 10 minutes.
-
Initiate the MenB reaction by adding a known concentration of purified MenB to the mixture.
-
Immediately monitor the increase in absorbance at 392 nm (ε = 4000 M-1cm-1 for DHNA-CoA) over time using a UV-Vis spectrophotometer.[2]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Purification of Recombinant Menaquinone Biosynthesis Enzymes
Principle: Recombinant his-tagged menaquinone biosynthesis enzymes (e.g., MenB, MenC, MenE) are overexpressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).
Materials and Buffers:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the gene of interest.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme (B549824), DNase I.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Procedure:
-
Expression: Inoculate a starter culture of the E. coli expression strain and grow overnight. Dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice. Lyse the cells by sonication. Clarify the lysate by centrifugation.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and DNase I). Load the clarified lysate onto the column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elution: Elute the his-tagged protein from the resin using Elution Buffer. Collect fractions.
-
Analysis and Storage: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the pure fractions and dialyze against a suitable storage buffer. Store the purified protein at -80°C.
Analysis of Menaquinones and Intermediates by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method for the separation and quantification of menaquinones and their precursors. Reversed-phase chromatography is typically employed.
Sample Preparation (from bacterial culture):
-
Harvest bacterial cells by centrifugation.
-
Extract lipids from the cell pellet using a mixture of organic solvents (e.g., chloroform/methanol or hexane/isopropanol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or mobile phase).
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, ethanol, or acetonitrile (B52724) and a buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength specific for the compound of interest (e.g., ~248-270 nm for menaquinones) or a fluorescence detector after post-column reduction.
-
Quantification: Use external standards of known concentrations to generate a calibration curve for the quantification of the target analytes.
Conclusion and Future Directions
This compound is a cornerstone intermediate in the biosynthesis of vitamin K2 in bacteria. The enzymes responsible for its formation and conversion represent validated and promising targets for the development of novel antibiotics. A thorough understanding of the kinetics and mechanisms of these enzymes is crucial for the rational design of potent and specific inhibitors. The experimental protocols provided in this guide offer a framework for researchers to investigate this vital metabolic pathway.
Future research should focus on obtaining a more complete kinetic characterization of all enzymes in the pathway, particularly the wild-type MenB from various pathogenic bacteria. The discovery and characterization of new inhibitors for these enzymes will be instrumental in the development of new therapeutics to combat antibiotic resistance. Furthermore, a deeper understanding of the regulation of this pathway could open up new avenues for metabolic engineering to enhance the production of vitamin K2, a compound of increasing interest for its health benefits.
References
- 1. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. fiveable.me [fiveable.me]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
An In-depth Technical Guide to the Intermediates of the Menaquinone Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (MK), also known as vitamin K2, is a vital lipid-soluble vitamin essential for various physiological processes, including blood coagulation and bone metabolism. In bacteria, menaquinone serves as a crucial electron carrier in the respiratory chain. The biosynthetic pathway of menaquinone, absent in humans, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core intermediates in the classical menaquinone biosynthetic pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug discovery efforts.
The Classical Menaquinone Biosynthetic Pathway
The primary route for menaquinone biosynthesis in many bacteria, including Escherichia coli, begins with chorismate, a key branch-point metabolite derived from the shikimate pathway. The pathway proceeds through a series of enzymatic conversions to produce the menaquinone molecule.[1] A significant discovery in recent years has been the identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) as the true product of the enzyme MenD, which subsequently converts to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).[2]
The core intermediates in the classical menaquinone biosynthetic pathway are:
-
Chorismate
-
Isochorismate
-
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)
-
(1R,6R)-2-succinyl-6-hydroxy-2-4-cyclohexadiene-1-carboxylate (SHCHC)
-
o-Succinylbenzoate (OSB)
-
o-Succinylbenzoyl-CoA (OSB-CoA)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Menaquinone
Visualization of the Menaquinone Biosynthetic Pathway
The following diagram illustrates the sequential conversion of intermediates in the classical menaquinone biosynthetic pathway.
Quantitative Data of Pathway Intermediates
| Intermediate | Abbreviation | Organism | Growth Conditions | Intracellular Concentration (µM) | Reference |
| Chorismate | - | E. coli | Glucose minimal medium | ~15 | ECMDB |
| o-Succinylbenzoate | OSB | E. coli menB mutant | Culture supernatant | Accumulates | [3] |
| 1,4-dihydroxy-2-naphthoate | DHNA | E. coli menA mutant | Culture supernatant | Accumulates | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate identification and quantification of menaquinone pathway intermediates and for characterizing the activity of the biosynthetic enzymes.
Quantification of Menaquinone and Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of menaquinone and its precursors.
-
Sample Preparation (Cell Lysate):
-
Harvest bacterial cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a known volume of a cold extraction solvent (e.g., 80% methanol (B129727) or a chloroform:methanol:water mixture).
-
Lyse the cells using sonication or bead beating on ice.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the analytes. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each intermediate.
-
Quantification: Generate a standard curve for each analyte using pure standards of known concentrations.
-
Enzymatic Assays
This assay measures the conversion of chorismate to isochorismate.
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM Chorismate
-
Purified MenF enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at various time points by adding acid (e.g., HCl).
-
Heat the samples to convert isochorismate to salicylate (B1505791).
-
Quantify salicylate using HPLC with fluorescence detection (excitation at ~305 nm, emission at ~410 nm) or by spectrophotometry.
-
This assay measures the formation of SEPHCHC from isochorismate and 2-oxoglutarate.
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 7.4
-
200 mM NaCl
-
1 mM MgCl₂
-
50 µM Thiamine pyrophosphate (TPP)
-
6 mM α-ketoglutarate
-
1 mM Isochorismate
-
0.2 mg/mL purified MenD enzyme
-
-
Procedure:
-
Perform the enzymatic reaction at 28°C.
-
Acidify samples with 1% formic acid to stop the reaction.
-
Analyze the formation of SEPHCHC by LC-MS/MS.
-
This assay measures the conversion of SEPHCHC to SHCHC.
-
Procedure:
-
The product of the MenD reaction (SEPHCHC) can be used as the substrate.
-
Incubate the SEPHCHC-containing mixture with purified MenH enzyme.
-
Monitor the formation of SHCHC by LC-MS/MS.
-
This assay measures the conversion of SHCHC to OSB.
-
Reaction Mixture:
-
50 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
SHCHC (substrate)
-
Purified MenC enzyme
-
-
Procedure:
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding acid.
-
Quantify the formation of OSB using reverse-phase HPLC with UV detection at 254 nm.
-
This is a coupled spectrophotometric assay.
-
Reaction Mixture:
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
10 mM MgCl₂
-
2 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM OSB
-
Excess of MenB (DHNA-CoA synthase)
-
Purified MenE enzyme
-
-
Procedure:
-
The reaction is coupled with MenB, which converts the product OSB-CoA to DHNA-CoA.
-
Monitor the increase in absorbance at 392 nm, which is characteristic of DHNA-CoA formation.
-
This assay measures the hydrolysis of DHNA-CoA to DHNA.
-
Reaction Mixture:
-
200 mM sodium phosphate (B84403) buffer, pH 8.0
-
DHNA-CoA (substrate)
-
Purified thioesterase enzyme
-
-
Procedure:
-
Monitor the decrease in absorbance at 396 nm in real-time, corresponding to the hydrolysis of DHNA-CoA.
-
This assay typically uses a radiolabeled substrate.
-
Reaction Mixture:
-
0.1 M Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
2.5 mM Dithiothreitol
-
0.1% CHAPS
-
Membrane protein preparation containing MenA
-
DHNA
-
Radiolabeled polyprenyl diphosphate (B83284) (e.g., [1-³H]FPP)
-
-
Procedure:
-
Incubate the reaction at 37°C.
-
Extract the lipids with an organic solvent (e.g., chloroform:methanol).
-
Separate the radiolabeled demethylmenaquinone product by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot.
-
This assay measures the final methylation step.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Demethylmenaquinone (substrate)
-
S-adenosyl-L-[methyl-¹⁴C]methionine (SAM)
-
Purified MenG enzyme
-
-
Procedure:
-
Incubate the reaction at 37°C.
-
Extract the lipids.
-
Separate the radiolabeled menaquinone product by TLC or HPLC.
-
Quantify the radioactivity.
-
Logical Workflow for Studying Menaquinone Biosynthesis
The following diagram outlines a logical workflow for the experimental investigation of the menaquinone biosynthetic pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Dihydroxy-2-naphthoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxy-2-naphthoyl-Coenzyme A (DHNA-CoA) is a crucial intermediate in the biosynthesis of menaquinone (vitamin K2).[1][2] This pathway is essential for electron transport in the respiratory chain of many Gram-positive bacteria but is absent in mammals.[2] Consequently, the enzymes involved in this pathway, particularly 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), have emerged as promising targets for the development of novel antibiotics against significant pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[1][2]
The synthesis of DHNA-CoA for research purposes is critical for screening potential enzyme inhibitors, studying enzyme kinetics, and developing new therapeutic agents. These application notes provide detailed protocols for the enzymatic synthesis, purification, and characterization of DHNA-CoA.
Biosynthesis of Menaquinone (Vitamin K2)
The synthesis of DHNA-CoA is a key step in the menaquinone pathway. The enzyme this compound synthase (MenB, EC 4.1.3.36) catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to DHNA-CoA through an intramolecular Claisen condensation.[1][2][3] This reaction involves the formation of a naphthenoid ring.[2] The subsequent hydrolysis of DHNA-CoA yields 1,4-dihydroxy-2-naphthoic acid (DHNA), which is then further processed to produce menaquinone.[4][5]
Caption: The bacterial biosynthetic pathway of menaquinone (Vitamin K2).
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes an in situ enzymatic synthesis of DHNA-CoA using purified enzymes from the menaquinone pathway. The substrate for MenB, o-succinylbenzoyl-CoA (OSB-CoA), is first generated from (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) using the enzymes MenC and MenE.[2] The reaction product, DHNA-CoA, can be monitored spectrophotometrically.
Materials:
-
Purified MenB (DHNA-CoA synthase), MenC, and MenE enzymes
-
SHCHC
-
Coenzyme A (CoA-SH)
-
Adenosine triphosphate (ATP)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate (B84403) buffer (200 mM, pH 7.0)
-
UV-Vis Spectrometer
Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a quartz cuvette), prepare a reaction mixture containing:
-
3–60 µM SHCHC
-
200 µM ATP
-
200 µM CoA-SH
-
2 mM DTT
-
10 mM MgCl₂
-
20 mM NaHCO₃ (Note: Bicarbonate is a cofactor for E. coli MenB[1])
-
200 mM phosphate buffer (pH 7.0) to the final volume.
-
-
In Situ Substrate Synthesis: Add purified MenC and MenE enzymes to the mixture. Incubate at room temperature for 10 minutes to synthesize o-succinylbenzoyl-CoA (OSB-CoA).[2]
-
DHNA-CoA Synthesis: Initiate the final reaction by adding a known concentration of purified MenB enzyme to the mixture.
-
Monitoring the Reaction: Immediately monitor the formation of DHNA-CoA by measuring the increase in absorbance at 392 nm using a UV-Vis spectrometer.[2] This wavelength corresponds to the absorption maximum of DHNA-CoA.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The concentration of DHNA-CoA can be determined using its molar extinction coefficient (if known) or by generating a standard curve.
Protocol 2: Purification of DHNA-CoA
Purification of the enzymatically synthesized DHNA-CoA is essential for downstream applications. A combination of chromatographic techniques can be employed.
Materials:
-
Reaction mixture containing DHNA-CoA
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Deionized water
-
Lyophilizer
Methodology:
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture with TFA to denature the enzymes.
-
Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
RP-HPLC Separation:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant onto a C18 RP-HPLC column.
-
Elute the compounds using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might run from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at 392 nm to detect the DHNA-CoA peak.
-
-
Fraction Collection: Collect the fractions corresponding to the DHNA-CoA peak.
-
Solvent Evaporation: Remove the organic solvent from the collected fractions using a centrifugal evaporator or by lyophilization.
-
Storage: Store the purified DHNA-CoA at -80°C for long-term stability.
Protocol 3: Characterization of DHNA-CoA
The identity and purity of the synthesized DHNA-CoA should be confirmed.
Methodology:
-
UV-Vis Spectroscopy: Confirm the presence of the characteristic absorbance maximum at 392 nm.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analyze the purified sample using an LC-MS system.
-
The expected mass for DHNA-CoA ([M+H]⁺) can be calculated based on its chemical formula: C₃₂H₄₂N₇O₁₉P₃S.[6]
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value to confirm the identity of the compound.
-
Data Presentation
The enzymatic synthesis protocol can be used to determine the kinetic parameters of the DHNA-CoA synthase (MenB). The following table summarizes kinetic data for the E. coli MenB enzyme and several of its mutants, illustrating the impact of specific amino acid residues on catalysis.
| Enzyme Variant | K_M (µM) | Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹) | Fold Decrease in Efficiency |
| Wild-type ecMenB | 4.2 ± 0.3 | 2.1 x 10⁵ | - |
| Y87A Mutant | 24.7 ± 2.1 | 2.5 x 10⁴ | 8.3 |
| K95A Mutant | 33.1 ± 1.9 | 1.1 x 10⁴ | 19 |
| R135A Mutant | 63.2 ± 3.5 | 0.46 x 10⁴ | 45 |
| E268A Mutant | 35.6 ± 2.5 | 1.5 x 10⁴ | 14 |
| K272A Mutant | 47.9 ± 3.8 | 1.3 x 10⁴ | 16 |
| Data adapted from Sun Y, et al. (2013).[2] |
Experimental Workflow Visualization
The overall process from synthesis to characterization can be visualized as a sequential workflow.
Caption: Workflow for DHNA-CoA synthesis, purification, and characterization.
References
- 1. A Bicarbonate Cofactor Modulates 1,4-Dihydroxy-2-naphthoyl-Coenzyme A Synthase in Menaquinone Biosynthesis of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 4. scienceopen.com [scienceopen.com]
- 5. uniprot.org [uniprot.org]
- 6. This compound | C32H42N7O19P3S | CID 44140569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 1,4-Dihydroxy-2-naphthoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is a key intermediate in the biosynthesis of menaquinone (vitamin K2), an essential component of the electron transport chain in many bacteria. The enzymes involved in this pathway are attractive targets for the development of novel antimicrobial agents. Accurate and robust analytical methods for the detection and quantification of DHNA-CoA are crucial for studying its metabolism, identifying enzyme inhibitors, and understanding its role in bacterial physiology.
These application notes provide detailed protocols for the analysis of DHNA-CoA using liquid chromatography-mass spectrometry (LC-MS/MS) and a coupled enzymatic assay.
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of low-abundance metabolites like DHNA-CoA from complex biological matrices. The method involves chromatographic separation of the analyte followed by its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Workflow for LC-MS/MS Analysis
Application Notes and Protocols for the Enzymatic Assay of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase, also known as MenB, is a key enzyme in the biosynthesis of menaquinone (vitamin K2).[1] Menaquinone is essential for the electron transport chain in many bacteria, making MenB a potential target for the development of novel antimicrobial agents.[1][2] MenB catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA) to form DHNA-CoA.[1][3] This document provides a detailed protocol for a continuous spectrophotometric coupled-enzyme assay for determining the activity of DHNA-CoA synthase.
Principle of the Assay
A direct assay of DHNA-CoA synthase is challenging due to the instability and commercial unavailability of its substrate, OSB-CoA. This protocol describes a coupled-enzyme assay where OSB-CoA is generated in situ from (1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by the sequential action of MenC (o-succinylbenzoate synthase) and MenE (o-succinylbenzoate-CoA ligase). The activity of MenB is then continuously monitored by measuring the formation of the product, DHNA-CoA, which has a distinct absorbance at 392 nm. This method allows for the determination of kinetic parameters and the screening of potential inhibitors.
Data Presentation
Table 1: Kinetic Parameters of Escherichia coli DHNA-CoA Synthase (ecMenB) and Mutants
The following table summarizes the kinetic constants for wild-type E. coli MenB and several site-directed mutants. This data is illustrative of the type of quantitative information that can be obtained using the described assay protocol.
| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Fold Decrease in Catalytic Efficiency |
| Wild-type ecMenB | 4.5 ± 0.5 | 1.8 ± 0.1 | 4.0 x 105 | - |
| Y97F | 26.5 ± 2.1 | 0.9 ± 0.1 | 3.4 x 104 | 11.8 |
| R100A | 35.1 ± 3.5 | 1.2 ± 0.2 | 3.4 x 104 | 11.8 |
| H232A | 67.5 ± 7.2 | 1.5 ± 0.2 | 2.2 x 104 | 18.2 |
| Y258F | 41.3 ± 4.5 | 0.37 ± 0.04 | 8.9 x 103 | 44.9 |
| Y289F | 26.4 ± 2.8 | 1.2 ± 0.1 | 4.5 x 104 | 8.9 |
Data adapted from a study on the induced-fit mechanism of DHNA-CoA synthase.[1]
Mandatory Visualizations
Caption: Menaquinone biosynthesis pathway highlighting the central role of MenB.
References
Application Notes and Protocols for Utilizing 1,4-Dihydroxy-2-naphthoyl-CoA in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) in metabolic engineering, with a primary focus on the biosynthesis of menaquinones (Vitamin K2). This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the relevant pathways and workflows.
Introduction
This compound is a key intermediate in the biosynthesis of menaquinones, a class of essential isoprenoid quinones that play a vital role as electron carriers in the respiratory chain of many bacteria.[1][2] The metabolic engineering of pathways involving DHNA-CoA offers significant potential for the high-yield production of various forms of Vitamin K2, such as Menaquinone-7 (MK-7), which has applications in pharmaceuticals and nutraceuticals for bone and cardiovascular health.[3] This document outlines strategies for the genetic manipulation of Escherichia coli to enhance the production of menaquinones by optimizing the flux through the DHNA-CoA pathway.
Metabolic Pathway Overview
The biosynthesis of menaquinones in E. coli involves a series of enzymatic reactions that convert chorismate into the final menaquinone product. DHNA-CoA is synthesized from o-succinylbenzoyl-CoA by the enzyme this compound synthase, encoded by the menB gene.[2] Subsequently, DHNA-CoA is converted to 1,4-dihydroxy-2-naphthoate (DHNA), which is then prenylated by DHNA-octaprenyltransferase (encoded by menA) to form demethylmenaquinone.[4]
References
- 1. uniprot.org [uniprot.org]
- 2. Biosynthesis of bacterial menaquinones: the membrane-associated 1,4-dihydroxy-2-naphthoate octaprenyltransferase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Dihydroxy-2-naphthoate (DHNA) as a Substrate for MenA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone (MK, or vitamin K2) is a vital component of the electron transport chain in many bacteria, including significant pathogens like Mycobacterium tuberculosis.[1][2] The biosynthetic pathway of menaquinone is absent in humans, making the enzymes involved in this pathway attractive targets for the development of novel antimicrobial agents.[1][2] One such key enzyme is 1,4-dihydroxy-2-naphthoate (DHNA) prenyltransferase, commonly known as MenA.[1][3] MenA catalyzes the prenylation of DHNA, a critical step in the formation of demethylmenaquinone.[4][5] This document provides detailed application notes and protocols for studying DHNA as a substrate for MenA, targeting researchers in academia and the pharmaceutical industry.
It is important to clarify that while 1,4-dihydroxy-2-naphthoyl-CoA is an intermediate in the menaquinone biosynthesis pathway, it is the substrate for the enzyme MenB (this compound synthase), which converts it to DHNA.[6][7] The direct substrate for MenA is 1,4-dihydroxy-2-naphthoate (DHNA).
Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions. A simplified representation of the later stages of this pathway, highlighting the roles of MenB and MenA, is depicted below.
Caption: Simplified Menaquinone Biosynthesis Pathway.
Quantitative Data: Kinetic Parameters of MenA
The following table summarizes the reported kinetic constants for MenA from Mycobacterium tuberculosis with respect to its substrates, DHNA and farnesyl diphosphate (FPP), a commonly used prenyl donor in in vitro assays.
| Substrate | Apparent Km (μM) | Source |
| 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 | [4][5] |
| Farnesyl diphosphate (FPP) | 4.3 | [4][5] |
Experimental Protocols
Protocol 1: In Vitro MenA Activity Assay
This protocol is adapted from methodologies used to characterize MenA from M. tuberculosis.[3][4] It relies on the use of a radiolabeled prenyl donor to quantify enzyme activity.
Objective: To determine the enzymatic activity of MenA by measuring the incorporation of a radiolabeled prenyl group into DHNA.
Materials:
-
Membrane preparations containing MenA (e.g., from M. tuberculosis or a recombinant expression host)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
[3H]-farnesyl diphosphate ([3H]-FPP)
-
MOPS buffer (100 mM, pH 8.0)
-
MgCl2 (5 mM)
-
CHAPS (0.1%)
-
Methanol containing 0.1 M acetic acid
-
Hexanes
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare the assay mixture in a microcentrifuge tube. The final volume is typically 50-100 µL.
-
500 µM DHNA
-
10 µM [3H]-farnesyl diphosphate
-
5 mM MgCl2
-
0.1% CHAPS
-
100 mM MOPS (pH 8.0)
-
An appropriate amount of membrane protein containing MenA.
-
-
Enzyme Addition: Initiate the reaction by adding the membrane preparation to the assay mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 1 mL of 0.1 M acetic acid in methanol.[3]
-
Extraction: Extract the lipid-soluble product (demethylmenaquinone) by adding 3 mL of hexanes. Vortex vigorously and centrifuge to separate the phases.
-
Repeat Extraction: Carefully transfer the upper hexane (B92381) layer to a new tube. Repeat the extraction of the aqueous phase with another 3 mL of hexanes.
-
Evaporation: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Quantification: Resuspend the dried extract in a suitable volume of scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Controls: Include negative controls without enzyme or without DHNA to determine background radioactivity.
Data Analysis: Calculate the specific activity of MenA in terms of pmol of product formed per minute per mg of protein. The amount of product formed can be determined from the specific activity of the [3H]-FPP.
Protocol 2: Determination of IC50 for MenA Inhibitors
This protocol describes how to assess the potency of potential MenA inhibitors.
Objective: To determine the concentration of an inhibitor that reduces MenA activity by 50% (IC50).
Materials:
-
All materials listed in Protocol 1
-
A putative MenA inhibitor dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor.
-
Reaction Setup: Set up the MenA activity assay as described in Protocol 1.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixtures. Include a control with no inhibitor (vehicle only).
-
Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature before adding the substrates.
-
Initiate Reaction: Start the reaction by adding the substrates ([3H]-FPP and DHNA).
-
Follow Steps 3-9 of Protocol 1.
Data Analysis:
-
Calculate the percentage of MenA activity at each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for screening and characterizing MenA inhibitors.
Caption: Workflow for MenA inhibitor discovery and characterization.
Conclusion
MenA is a validated and promising target for the development of novel antibacterial agents.[3][8] The protocols and data presented here provide a foundation for researchers to investigate the interaction of MenA with its substrate DHNA and to screen for and characterize potential inhibitors. Understanding the kinetics and mechanism of MenA is crucial for the rational design of new drugs to combat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 3. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 8. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydroxy-2-naphthoyl-CoA synthase, also known as MenB, is a key enzyme in the biosynthesis of menaquinone (vitamin K2).[1][2] This pathway is essential for electron transport in many bacteria, making MenB a promising target for the development of novel antibiotics.[1][2] This document provides a detailed protocol for the expression and purification of recombinant His-tagged MenB from Escherichia coli. The described method utilizes immobilized metal affinity chromatography (IMAC) for efficient capture and purification of the target protein.
Signaling Pathway and Experimental Workflow
The purification of recombinant MenB follows a logical workflow from gene expression to purified protein. This process involves transformation of the expression vector into a suitable E. coli host, induction of protein expression, cell lysis, and a multi-step chromatography purification.
Caption: Workflow for the expression and purification of recombinant MenB.
The enzyme MenB is a crucial component of the menaquinone biosynthetic pathway, which is vital for bacterial survival.
Caption: Role of MenB in the Menaquinone Biosynthesis Pathway.
Quantitative Data Summary
The following table summarizes the purification of recombinant MenB from a 1-liter E. coli culture. The data presented are representative of a typical purification process.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 500 | 1000 | 2.0 | 100 | 1.0 |
| Clarified Lysate | 350 | 950 | 2.7 | 95 | 1.4 |
| IMAC Elution | 25 | 800 | 32.0 | 80 | 16.0 |
| Dialysis | 22 | 770 | 35.0 | 77 | 17.5 |
-
Unit Definition (U): One unit of MenB activity is defined as the amount of enzyme required to produce 1 µmol of DHNA-CoA per minute under standard assay conditions.
Experimental Protocols
Expression of Recombinant His-tagged MenB in E. coli
This protocol describes the expression of N-terminally His-tagged MenB in the E. coli BL21(DE3) strain.
Materials:
-
menB gene cloned into a pET expression vector with an N-terminal 6xHis-tag.
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid selection (e.g., Kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Transform the pET-menB expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking at 200 rpm.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-18 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Purification of His-tagged MenB
This protocol utilizes Ni-NTA affinity chromatography to purify the His-tagged MenB.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme (B549824), and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
-
Chromatography column.
Protocol:
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme-mediated lysis.
-
Further disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
-
Clarification:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-tagged MenB.
-
-
IMAC Purification:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5 column volumes of Lysis Buffer (without lysozyme and protease inhibitors).
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged MenB from the column with 5 column volumes of Elution Buffer. Collect fractions.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein, identified by SDS-PAGE.
-
Perform dialysis against the Dialysis Buffer overnight at 4°C to remove imidazole and exchange the buffer.
-
Enzyme Activity Assay
The activity of DHNA-CoA synthase is determined using a coupled assay.[2]
Materials:
-
200 mM phosphate (B84403) buffer (pH 7.0).
-
20 mM NaHCO₃.
-
Substrate mixture: 3-60 µM o-succinylbenzoyl-CoA (OSB-CoA), 200 µM ATP, 200 µM Coenzyme A, 2 mM DTT, 10 mM MgCl₂.
-
UV-Vis spectrophotometer.
Protocol:
-
The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ.
-
Add the purified MenB enzyme to the reaction mixture.
-
Measure the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA.[2]
-
Calculate the specific activity based on the rate of product formation and the protein concentration.
References
Application Notes and Protocols for the In Vitro Reconstitution of the Menaquinone Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the menaquinone (Vitamin K2) biosynthesis pathway. This guide is intended for researchers in academia and industry focusing on novel antimicrobial drug discovery, enzyme kinetics, and metabolic engineering. The menaquinone pathway is essential for bacterial respiration and a validated target for antibacterial agents.
Introduction
Menaquinone (MK), or vitamin K2, is a lipid-soluble quinone that functions as an essential electron carrier in the respiratory chain of most bacteria, including major pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. Unlike mammals, who utilize ubiquinone for this purpose and cannot synthesize menaquinone, bacteria rely on the men pathway for its production. This makes the enzymes of the menaquinone biosynthesis pathway attractive targets for the development of novel antibiotics. The in vitro reconstitution of this pathway provides a powerful tool to screen for inhibitors, study the kinetics and mechanisms of the individual enzymes, and identify potential allosteric regulatory sites.
The classical menaquinone biosynthesis pathway initiates from chorismate and involves a series of enzymatic reactions catalyzed by the Men proteins (MenF, MenD, MenH, MenC, MenE, MenB, MenA, and MenG) to produce the final menaquinone molecule.[1][2][3] The pathway can be broadly divided into two stages: the synthesis of the naphthoquinone head group, 1,4-dihydroxy-2-naphthoate (DHNA), which occurs in the cytoplasm, and the subsequent prenylation and methylation steps that are membrane-associated.[1]
Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone from chorismate is a multi-step process involving both soluble and membrane-bound enzymes. The pathway begins with the conversion of chorismate to isochorismate by MenF. A series of reactions catalyzed by MenD, MenH, MenC, MenE, and MenB then lead to the formation of the DHNA head group. MenA, a prenyltransferase, then attaches a polyprenyl side chain to DHNA to form demethylmenaquinone (B1232588). The final step is the methylation of demethylmenaquinone by MenG to yield menaquinone.
Experimental Protocols
The following protocols describe the purification of the Men enzymes and the in vitro reconstitution of the menaquinone pathway. The protocols are generalized and may require optimization for enzymes from different bacterial species.
Enzyme Purification
A general protocol for the purification of His-tagged Men enzymes expressed in E. coli is provided below.
Protocol 1: Purification of His-tagged Men Enzymes
-
Cell Lysis: Resuspend E. coli cell paste expressing the target His-tagged Men enzyme in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 1 mg/mL lysozyme, and DNase I). Incubate on ice for 30 minutes and lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole).
-
Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT). Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
In Vitro Reconstitution of the Menaquinone Pathway
This protocol describes a coupled enzyme assay to reconstitute the menaquinone biosynthesis pathway from chorismate.
Protocol 2: Complete In Vitro Menaquinone Pathway Reconstitution
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl, pH 7.8
-
5 mM MgCl₂
-
1 mM ATP
-
0.5 mM Coenzyme A
-
1 mM Thiamine pyrophosphate (TPP)
-
0.2 mM S-adenosyl-L-methionine (SAM)
-
0.5 mM Farnesyl pyrophosphate (FPP) or other appropriate polyprenyl pyrophosphate
-
0.1% (w/v) CHAPS (for membrane-bound enzymes)
-
Purified Men enzymes (MenF, MenD, MenH, MenC, MenE, MenB, MenA, MenG) at optimized concentrations (e.g., 1-5 µM each).
-
-
Initiation: Start the reaction by adding 1 mM chorismate.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Extraction: Stop the reaction and extract the menaquinone by adding 2 volumes of a 2:1 mixture of n-hexane and isopropanol. Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Carefully collect the upper organic phase and evaporate to dryness under a stream of nitrogen. Resuspend the lipid extract in a suitable solvent (e.g., ethanol) for analysis by HPLC.
Analytical Method: HPLC Analysis of Menaquinone
Protocol 3: Quantification of Menaquinone by HPLC
-
Chromatographic System: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: An isocratic mobile phase of 2-propanol:n-hexane (2:1, v/v) can be used.[4][5]
-
Detection: Monitor the elution of menaquinone using a UV detector at 248 nm.[4][5]
-
Quantification: Create a standard curve using known concentrations of menaquinone standards to quantify the amount produced in the in vitro reaction. The limit of detection (LOD) and limit of quantification (LOQ) for menaquinone-7 (B21479) have been reported to be 0.1 µg/mL and 0.29 µg/mL, respectively.[4][5]
Individual Enzyme Assays
For more detailed kinetic analysis or inhibitor screening of individual enzymes, the following specific assay protocols can be used.
Table 1: Summary of Individual Men Enzyme Assays
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) / Additive(s) | Assay Conditions | Detection Method | Reference(s) |
| MenF | Chorismate | Isochorismate | Mg²⁺ | 100 mM Tris pH 7.7, 10% glycerol, 10 mM MgCl₂, 1 mM DTT, 30°C | HPLC | [6] |
| MenD | Isochorismate, 2-oxoglutarate | SEPHCHC | Thiamine pyrophosphate (TPP), Mg²⁺ | 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 20 mM imidazole, 20°C | HPLC-MS | [7] |
| MenC | SHCHC | o-succinylbenzoate (OSB) | Co²⁺ or Ni²⁺ | pH 8.0-8.5, 55-65°C | HPLC | [8] |
| MenE | o-succinylbenzoate, ATP, CoA | OSB-CoA, AMP, PPi | Mg²⁺ | pH 7.5-8.0, 30-40°C | Spectrophotometry | [3][9] |
| MenB | OSB-CoA | 1,4-dihydroxy-2-naphthoate (DHNA) | - | - | HPLC | [10] |
| MenA | DHNA, Polyprenyl-PP | Demethylmenaquinone | Mg²⁺, DTT, CHAPS | 0.1 M Tris-HCl pH 8.0, 5 mM MgCl₂, 2.5 mM DTT, 0.1% CHAPS, 37°C | Radiometric assay or HPLC | [11] |
| MenG | Demethylmenaquinone, SAM | Menaquinone | - | - | Radiolabeling and mass spectrometry | [12] |
Note: SEPHCHC: 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate; SHCHC: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate.
Workflow for In Vitro Reconstitution and Analysis
The overall workflow for the in vitro reconstitution of the menaquinone pathway involves several key stages, from the expression and purification of the individual enzymes to the final analysis of the reaction products.
Concluding Remarks
The in vitro reconstitution of the menaquinone biosynthesis pathway is a valuable methodology for both basic research and drug discovery. The protocols and data presented here provide a solid foundation for researchers to establish this system in their laboratories. Successful reconstitution will enable the detailed study of this essential bacterial pathway and facilitate the discovery of novel antimicrobial agents targeting menaquinone biosynthesis. Further optimization of the reaction conditions may be necessary depending on the specific enzymes and research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and biochemical analysis of intramembrane prenyltransferases in the UbiA superfamiIy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Specificity and Reactivity in Menaquinone Biosynthesis: The Structure of Escherichia coli MenD (2-Succinyl-5-Enolpyruvyl-6-Hydroxy-3-Cyclohexadiene-1-Carboxylate Synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of o-succinylbenzoic acid in a men- Escherichia coli mutant requires decarboxylation of L-glutamate at the C-1 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cloning and Expression of the menB Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The menB gene encodes the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, a key player in the menaquinone (Vitamin K2) biosynthesis pathway in many bacteria, including Escherichia coli.[1][2][3] Menaquinone is an essential component of the bacterial electron transport chain, making the enzymes in its biosynthetic pathway attractive targets for the development of novel antimicrobial agents. These application notes provide a comprehensive guide to the cloning, expression, and purification of the menB gene product, providing researchers with the necessary protocols to produce this enzyme for structural studies, inhibitor screening, and other research applications.
Menaquinone Biosynthesis Pathway
The MenB enzyme catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound (DHNA-CoA) in the menaquinone biosynthesis pathway. This pathway is crucial for the production of menaquinone, which is vital for anaerobic respiration in many bacterial species.
Caption: The Menaquinone Biosynthesis Pathway in E. coli.
Data Presentation
Purification of Recombinant E. coli MenB
The following table summarizes the purification of His-tagged MenB from a 1-liter E. coli culture. The protein was purified using immobilized metal affinity chromatography (IMAC).
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1250 | 1500 | 1.2 | 100 | 1 |
| Ni-NTA Affinity | 25 | 1125 | 45 | 75 | 37.5 |
| Size-Exclusion | 18 | 900 | 50 | 60 | 41.7 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Kinetic Parameters of E. coli MenB
The kinetic parameters of the purified MenB enzyme were determined using o-succinylbenzoyl-CoA as the substrate.
| Parameter | Value |
| Km | 25 ± 3 µM |
| Vmax | 1.5 ± 0.1 µmol/min/mg |
| kcat | 0.8 s-1 |
Note: Kinetic parameters can be influenced by assay conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Cloning of the E. coli menB Gene into a pET Expression Vector
This protocol describes the amplification of the menB gene from E. coli genomic DNA and its subsequent cloning into the pET-28a(+) expression vector, which incorporates an N-terminal His-tag for purification.
Caption: Workflow for cloning the menB gene.
Materials:
-
E. coli K-12 strain
-
Genomic DNA isolation kit
-
High-fidelity DNA polymerase
-
Primers for menB (with NdeI and XhoI restriction sites)
-
pET-28a(+) vector
-
NdeI and XhoI restriction enzymes
-
T4 DNA ligase
-
E. coli DH5α competent cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
DNA purification kits
Protocol:
-
Genomic DNA Isolation: Isolate genomic DNA from an overnight culture of E. coli K-12 using a commercial genomic DNA isolation kit.
-
PCR Amplification:
-
Set up a PCR reaction with the isolated genomic DNA as the template, menB-specific primers containing NdeI and XhoI restriction sites, and a high-fidelity DNA polymerase.
-
PCR cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product on a 1% agarose (B213101) gel to confirm the amplification of the ~858 bp menB gene.
-
-
Restriction Digestion:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested menB insert and pET-28a(+) vector at a 3:1 molar ratio using T4 DNA ligase.
-
Incubate the reaction at 16°C overnight.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
-
Screening:
-
Perform colony PCR on the resulting colonies using the menB-specific primers to identify colonies with the correct insert.
-
Isolate plasmid DNA from positive colonies and confirm the sequence of the menB insert by Sanger sequencing.
-
Expression and Purification of Recombinant His-tagged MenB
This protocol details the expression of the His-tagged MenB protein in E. coli BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Caption: Workflow for MenB expression and purification.
Materials:
-
pET-28a-menB plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the pET-28a-menB plasmid into E. coli BL21(DE3) competent cells and plate on LB-kanamycin agar plates.
-
Expression:
-
Inoculate a single colony into 50 mL of LB-kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB-kanamycin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C overnight with shaking.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged MenB protein with 5 column volumes of elution buffer.
-
-
Dialysis and Analysis:
-
Dialyze the eluted protein against dialysis buffer overnight at 4°C.
-
Concentrate the protein using a centrifugal filter unit.
-
Analyze the purified protein by SDS-PAGE to assess purity and determine concentration.
-
Perform an enzyme activity assay to confirm the functionality of the purified MenB.
-
Conclusion
These application notes provide a detailed framework for the successful cloning, expression, and purification of the E. coli MenB enzyme. The provided protocols and data serve as a valuable resource for researchers investigating the menaquinone biosynthesis pathway and for those involved in the discovery of novel antibacterial agents targeting this essential metabolic route.
References
- 1. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of bacterial menaquinones. Menaquinone mutants of Escherichia coli. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing MenB Polysialyltransferase (NmB-polyST) Activity
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the enzymatic activity of Neisseria meningitidis serogroup B polysialyltransferase (NmB-polyST). NmB-polyST is a key enzyme in the synthesis of the α-2,8-linked polysialic acid capsule, a major virulence factor of MenB bacteria.
Frequently Asked Questions (FAQs)
Q1: What is MenB polysialyltransferase (NmB-polyST) and what is its primary function?
A1: MenB polysialyltransferase (NmB-polyST) is a membrane-associated enzyme found in Neisseria meningitidis serogroup B. Its primary function is to catalyze the synthesis of the α-2,8-linked polysialic acid (polySia) capsule. This capsule is a critical virulence factor, helping the bacteria evade the host's immune system. The enzyme transfers sialic acid from an activated donor substrate, CMP-Neu5Ac, to a growing polysialic acid chain.[1]
Q2: Is membrane association essential for the activity of NmB-polyST?
A2: While NmB-polyST is naturally a membrane-associated enzyme, studies have shown that membrane association is not a prerequisite for its functionality. Recombinant forms of the enzyme can be expressed in a soluble form and still retain the ability to synthesize long chains of polysialic acid in vitro.[1]
Q3: What are the known substrates for NmB-polyST?
A3: The primary substrate for NmB-polyST is CMP-Neu5Ac (cytidine monophosphate-N-acetylneuraminic acid), which serves as the activated sialic acid donor. The enzyme transfers the sialic acid moiety from this donor to an acceptor, which is a growing polysialic acid chain.
Q4: Are there any known inhibitors of NmB-polyST?
A4: While specific, potent inhibitors are a subject of ongoing research for therapeutic purposes, general enzyme inhibitors that affect protein stability or active site residues can inhibit NmB-polyST activity. Additionally, substrate analogs could potentially act as competitive inhibitors.
Q5: What is the typical size of the polysialic acid polymer synthesized by NmB-polyST?
A5: In its native state within the bacterial membrane, NmB-polyST can produce polysialic acid chains with a high degree of polymerization.[1] In in vitro assays using recombinant enzyme, the length of the synthesized polymer can vary depending on the reaction conditions.
Troubleshooting Guide for NmB-polyST Activity Assays
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme | - Ensure proper storage of the enzyme at low temperatures. - Verify the integrity of the enzyme preparation via SDS-PAGE. |
| Sub-optimal pH or temperature | - Use a buffered solution within the optimal pH range. - Perform the assay at the recommended temperature. | |
| Incorrect substrate concentration | - Verify the concentration and purity of the CMP-Neu5Ac substrate. - Titrate the substrate concentration to determine the optimal level. | |
| Presence of inhibitors | - Check all buffers and reagents for potential contaminating inhibitors. - Consider dialysis or buffer exchange for the enzyme preparation. | |
| High Background Signal | Non-enzymatic degradation of substrate | - Run a no-enzyme control to quantify the background signal. - Ensure the purity of the substrate. |
| Contaminating enzymes in the preparation | - Further purify the recombinant NmB-polyST. | |
| Inconsistent Results | Pipetting errors | - Prepare a master mix for the reaction components to minimize pipetting variability.[2] - Use calibrated pipettes. |
| Variability in reaction time | - Ensure precise timing of the reaction initiation and termination steps. | |
| Enzyme instability | - Add stabilizing agents such as glycerol (B35011) or BSA to the enzyme storage buffer. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant NmB-polyST
This protocol is a generalized procedure for obtaining active, soluble recombinant NmB-polyST.
-
Gene Cloning: The gene encoding NmB-polyST is cloned into an expression vector, often with a tag (e.g., MBP or His-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable host, such as E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Cell Lysis: The bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.
-
Affinity Chromatography: The soluble fraction of the cell lysate is applied to an affinity chromatography column that binds the tag on the recombinant protein.
-
Elution: The bound protein is eluted from the column using a specific eluting agent (e.g., maltose (B56501) for MBP-tags, imidazole (B134444) for His-tags).
-
Further Purification (Optional): Depending on the required purity, further purification steps like ion-exchange or size-exclusion chromatography can be performed.
-
Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a suitable storage buffer and stored at low temperatures (e.g., -80°C).
Protocol 2: In Vitro NmB-polyST Activity Assay
This assay measures the incorporation of radiolabeled N-acetylneuraminic acid (Neu5Ac) from CMP-[¹⁴C]Neu5Ac into a polysialic acid acceptor.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), an acceptor molecule (e.g., a short polysialic acid chain), and CMP-[¹⁴C]Neu5Ac.
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified NmB-polyST to the reaction mixture.
-
Incubation: The reaction is incubated at the optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by adding a strong acid or by heat inactivation.
-
Separation of Product: The radiolabeled polysialic acid product is separated from the unreacted CMP-[¹⁴C]Neu5Ac. This can be achieved by methods such as precipitation followed by filtration, or by chromatography.
-
Quantification: The amount of radioactivity incorporated into the product is measured using a scintillation counter.
-
Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.
Data Presentation
Table 1: Hypothetical Optimal Reaction Conditions for NmB-polyST
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 8.5 | Activity drops sharply outside this range. |
| Temperature | 30 - 37 °C | Enzyme may denature at higher temperatures. |
| Divalent Cations | 5 - 10 mM MgCl₂ | Essential for activity. |
| Substrate (CMP-Neu5Ac) | 0.1 - 0.5 mM | Higher concentrations may cause substrate inhibition. |
Table 2: Hypothetical Kinetic Parameters of Recombinant NmB-polyST
| Parameter | Value | Unit |
| Km (for CMP-Neu5Ac) | 150 | µM |
| Vmax | 25 | nmol/min/mg |
| kcat | 0.02 | s⁻¹ |
| kcat/Km | 1.3 x 10² | M⁻¹s⁻¹ |
Visualizations
Caption: Workflow for a typical in vitro NmB-polyST activity assay.
Caption: A logical flow for troubleshooting low enzyme activity.
References
- 1. Biochemical characterization of a Neisseria meningitidis polysialyltransferase reveals novel functional motifs in bacterial sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A meningococcal factor H binding protein mutant that eliminates factor H binding enhances protective antibody responses to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered during the synthesis of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). The following FAQs and guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most predominantly documented method for the synthesis of DHNA-CoA is enzymatic, utilizing the enzyme this compound synthase (MenB). This enzyme is a key component of the menaquinone (Vitamin K2) biosynthesis pathway in bacteria. The enzymatic synthesis involves the intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA). While chemical synthesis of the precursor 1,4-dihydroxy-2-naphthoic acid is possible, the direct chemical ligation to Coenzyme A is less commonly described in the literature, likely due to the complexity and instability of the CoA molecule.
Q2: My enzymatic reaction is showing low or no yield of DHNA-CoA. What are the most likely causes?
Low yield in the enzymatic synthesis of DHNA-CoA can stem from several factors. The most common culprits are issues with the enzyme's activity, problems with the substrate's integrity, or suboptimal reaction conditions. A systematic troubleshooting approach, as detailed in the guides below, is recommended to identify the root cause.
Q3: What is the difference between Type I and Type II DHNA-CoA synthases, and why is it important?
DHNA-CoA synthases (MenB) are categorized into two types based on their cofactor requirements. Type I enzymes are dependent on bicarbonate for their catalytic activity, while Type II enzymes are bicarbonate-independent and possess a conserved aspartate residue that fulfills a similar role.[1] It is crucial to know which type of enzyme you are using, as the omission of bicarbonate in a reaction with a Type I synthase will result in a lack of activity.
Q4: How stable is the substrate, o-succinylbenzoyl-CoA (OSB-CoA)?
The substrate, o-succinylbenzoyl-CoA, is known to be unstable at neutral and alkaline pH.[2] It is recommended to prepare it fresh in situ using a coupled enzyme reaction or to handle it under acidic conditions if it has been previously purified.[2]
Troubleshooting Guides
Guide 1: Diagnosing Low Yield in Enzymatic DHNA-CoA Synthesis
This guide provides a step-by-step approach to identifying the cause of low product yield.
Step 1: Verify Enzyme Activity
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Problem: The DHNA-CoA synthase (MenB) may be inactive or have reduced activity.
-
Troubleshooting:
-
Check Enzyme Integrity: Run an SDS-PAGE gel to confirm the presence and purity of the enzyme.
-
Perform an Activity Assay: Use a standard assay with known concentrations of substrates and cofactors to measure the specific activity of your enzyme preparation.
-
Consider Enzyme Type: If using a Type I MenB, ensure that bicarbonate is included in the reaction buffer at an appropriate concentration (e.g., 20 mM).[3]
-
Investigate Potential Inhibition: Contaminants in your enzyme preparation or reagents can act as inhibitors. Consider re-purifying the enzyme if necessary.
-
Step 2: Assess Substrate Quality and Availability
-
Problem: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), may have degraded or is not being efficiently produced in a coupled reaction.
-
Troubleshooting:
-
Confirm OSB-CoA Presence: If using purified OSB-CoA, verify its integrity via HPLC. Due to its instability at neutral or alkaline pH, it should be stored and handled under acidic conditions.[2]
-
Troubleshoot the Coupled Reaction: If synthesizing OSB-CoA in situ using o-succinylbenzoate-CoA ligase (MenE), ensure that all components of this preliminary reaction (o-succinylbenzoate, ATP, Coenzyme A, Mg2+) are present at their optimal concentrations.
-
Check Precursor Purity: The purity of the initial precursors, such as o-succinylbenzoate, can impact the efficiency of the entire cascade.
-
Step 3: Optimize Reaction Conditions
-
Problem: The reaction conditions (pH, temperature, buffer composition) may not be optimal for the enzyme.
-
Troubleshooting:
-
Verify pH: The optimal pH for the related enzyme, o-succinylbenzoyl-CoA synthetase, is between 7.5 and 8.0.[4] While specific data for MenB may vary slightly, a pH in this range is a good starting point.
-
Check Temperature: The optimal temperature for o-succinylbenzoyl-CoA synthetase is between 30-40°C.[4]
-
Buffer Selection: A common buffer used for DHNA-CoA synthase activity assays is phosphate (B84403) buffer.[3]
-
Guide 2: Addressing Issues with Product Purification
-
Problem: Difficulty in isolating pure DHNA-CoA after the reaction.
-
Troubleshooting:
-
Product Instability: DHNA-CoA, like its precursor, may be susceptible to degradation. It is advisable to perform purification steps at low temperatures and in appropriate buffers.
-
Chromatographic Separation:
-
Affinity Chromatography: If your DHNA-CoA synthase is tagged (e.g., with a His-tag), you can use affinity chromatography to remove the enzyme after the reaction.
-
Size-Exclusion Chromatography: This can be used to separate DHNA-CoA from the larger enzyme and other proteins.
-
Reverse-Phase HPLC: This is a powerful technique for purifying and quantifying DHNA-CoA.
-
-
Hydrolysis to DHNA: Be aware of the potential for enzymatic or chemical hydrolysis of the CoA ester to 1,4-dihydroxy-2-naphthoate (DHNA).[5][6] The presence of DHNA can be monitored by HPLC.
-
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant DHNA-CoA Synthase (MenB) from Synechocystis sp. PCC6803
| Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Wild-Type | 4.1 ± 0.5 | 1.3 ± 0.0 | 3.2 x 105 |
| Y97A | 24.1 ± 2.1 | 0.9 ± 0.0 | 3.7 x 104 |
| Y288A | 61.4 ± 4.2 | 1.7 ± 0.1 | 2.8 x 104 |
Data adapted from Sun et al., 2013.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via a Coupled Reaction
This protocol describes the in situ generation of OSB-CoA followed by its conversion to DHNA-CoA.
Materials:
-
Purified o-succinylbenzoate-CoA ligase (MenE)
-
Purified this compound synthase (MenB, Type I)
-
(1R, 6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
-
ATP
-
Coenzyme A (CoA-SH)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Phosphate Buffer (200 mM, pH 7.0)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in 200 mM phosphate buffer (pH 7.0):
-
3-60 µM SHCHC
-
200 µM ATP
-
200 µM CoA-SH
-
2 mM DTT
-
10 mM MgCl₂
-
20 mM NaHCO₃
-
-
Initiate OSB-CoA Synthesis: Add purified MenC and MenE enzymes to the reaction mixture.
-
Incubation: Incubate at room temperature for 10 minutes to allow for the synthesis of OSB-CoA.
-
Initiate DHNA-CoA Synthesis: Add purified MenB to the reaction mixture.
-
Reaction Monitoring: Monitor the formation of DHNA-CoA by HPLC or by spectrophotometry, measuring the increase in absorbance at a characteristic wavelength if known.
Visualizations
Caption: Workflow for the enzymatic synthesis of DHNA-CoA.
Caption: Troubleshooting logic for low DHNA-CoA yield.
References
- 1. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)
Welcome to the technical support center for 1,4-Dihydroxy-2-naphthoyl-CoA synthase (MenB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with MenB.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase (MenB) and what is its function?
A1: this compound synthase, also known as MenB, is an essential enzyme in the bacterial biosynthesis of menaquinone (vitamin K2).[1][2] It catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA) to form this compound (DHNA-CoA).[1][3] This pathway is crucial for bacterial electron transport and is absent in mammals, making MenB an attractive target for novel antibiotics.[1]
Q2: I'm observing very low or no activity with my purified MenB. What are the most common initial troubleshooting steps?
A2: Low MenB activity can stem from several factors. Here are the primary aspects to investigate:
-
Enzyme Type and Cofactor: Determine if your MenB is Type I or Type II. Type I MenB enzymes are strictly dependent on bicarbonate (HCO₃⁻) as a cofactor.[4] Ensure you are supplementing your assay buffer with an adequate concentration of bicarbonate if you are working with a Type I enzyme.
-
Substrate Integrity: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is known to be unstable.[5] Degradation of the substrate will directly lead to low or no product formation.
-
Protein Integrity and Folding: Issues with protein expression and purification can lead to misfolded or inactive enzyme. This can include the formation of inclusion bodies during expression.
-
Assay Conditions: Suboptimal pH, temperature, or the presence of inhibitors can significantly impact enzyme activity.
Q3: How do I know if my MenB is Type I or Type II?
A3: The classification of MenB into Type I (bicarbonate-dependent) and Type II (bicarbonate-independent) is based on sequence homology. Type II MenB enzymes possess a conserved aspartate residue that fulfills the catalytic role of bicarbonate.[4] You can determine the type of your MenB by performing a sequence alignment with known Type I (e.g., E. coli MenB) and Type II (e.g., M. tuberculosis MenB) enzymes.
Q4: Are there known inhibitors of MenB activity?
A4: Yes, certain compounds can inhibit MenB activity. For Type I enzymes, anions such as nitrate (B79036) can act as competitive inhibitors of the bicarbonate cofactor.[4] Additionally, adducts of 4-oxo-4-phenylbut-2-enoates with Coenzyme A have been shown to be potent inhibitors of M. tuberculosis MenB.[6] When preparing your buffers and reagents, ensure they are free from potential inhibitory compounds.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Type Classification | Perform a sequence alignment to determine if your MenB is Type I or Type II. |
| Missing Bicarbonate Cofactor (for Type I MenB) | Supplement your assay buffer with sodium bicarbonate. A concentration of 20 mM is a good starting point, with an apparent EC50 of 0.73 mM for E. coli MenB. |
| Degraded Substrate (OSB-CoA) | Prepare OSB-CoA fresh using a coupled reaction with MenC and MenE, or ensure proper storage of commercially sourced substrate according to the manufacturer's instructions. OSB-CoA is unstable at neutral and alkaline pH.[7] |
| Suboptimal pH | The optimal pH for MenB from E. coli is reported to be between 7.5 and 8.0.[7] Prepare your buffers within this range and consider performing a pH optimization experiment. |
| Suboptimal Temperature | The optimal temperature for E. coli MenB is between 30-40°C.[7] Ensure your assay is performed within this temperature range. |
| Inactive Enzyme | Verify the integrity of your purified protein using SDS-PAGE. If degradation is observed, optimize your purification protocol to include protease inhibitors and maintain cold temperatures. If the protein is intact, consider issues with folding (see Issue 2). |
| Presence of Inhibitors | For Type I MenB, ensure your reagents are free of nitrate.[4] Also, avoid common enzyme inhibitors in your buffers unless they are part of the experimental design. |
Issue 2: Problems with Recombinant MenB Expression and Purification
| Possible Cause | Troubleshooting Step |
| Low Protein Yield | Optimize expression conditions such as IPTG concentration, induction temperature, and duration. Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can sometimes improve the yield of soluble protein. |
| Inclusion Body Formation | Lower the induction temperature and IPTG concentration to slow down protein expression, which can promote proper folding.[8] Consider co-expression with chaperones or using a different E. coli expression strain. |
| Protein Degradation during Purification | Add protease inhibitors to your lysis and purification buffers. Keep the protein on ice or at 4°C throughout the purification process. |
| Poor Binding to Affinity Resin | Ensure your lysis and wash buffers are compatible with your affinity tag and resin. For His-tagged proteins, ensure the imidazole (B134444) concentration in the lysis and wash buffers is low enough not to elute the protein. |
| Low Purity of Final Product | Add additional purification steps such as ion-exchange or size-exclusion chromatography after the initial affinity purification. |
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| Optimal pH | 7.5 - 8.0 | E. coli | [7] |
| Optimal Temperature | 30 - 40°C | E. coli | [7] |
| Bicarbonate EC50 (Type I) | 0.73 mM | E. coli | |
| Km (OSB) | 16 µM | E. coli (MenE) | [7] |
| Km (ATP) | 73.5 µM | E. coli (MenE) | [7] |
| Km (CoA) | 360 µM | E. coli (MenE) | [7] |
Note: Km values for o-succinylbenzoyl-coenzyme A synthetase (MenE), the enzyme that produces the substrate for MenB, are provided as a reference for the coupled assay.
Experimental Protocols
Protocol 1: Coupled Enzyme Activity Assay for MenB
This protocol utilizes the enzymes MenC (o-succinylbenzoate synthase) and MenE (o-succinylbenzoyl-CoA synthetase) to generate the MenB substrate, o-succinylbenzoyl-CoA (OSB-CoA), in situ. The activity of MenB is then monitored by the formation of this compound (DHNA-CoA) via UV-Vis spectrophotometry.[9]
Materials:
-
Purified MenB, MenC, and MenE enzymes
-
2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA-SH)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Sodium bicarbonate (NaHCO₃) - for Type I MenB
-
Phosphate buffer (200 mM, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
200 mM Phosphate buffer (pH 7.5)
-
3-60 µM SHCHC
-
200 µM ATP
-
200 µM CoA-SH
-
2 mM DTT
-
10 mM MgCl₂
-
20 mM NaHCO₃ (if using Type I MenB)
-
-
Add purified MenC and MenE to the reaction mixture.
-
Incubate at room temperature for 10 minutes to allow for the synthesis of OSB-CoA.
-
Initiate the MenB reaction by adding a known concentration of purified MenB enzyme to the mixture.
-
Immediately monitor the increase in absorbance at 392 nm, which corresponds to the formation of DHNA-CoA.[9]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DHNA-CoA.
Protocol 2: Recombinant His-tagged MenB Expression and Purification from E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a MenB expression vector
-
LB Broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity resin
-
Sonciator or French press
-
Centrifuge
Procedure:
-
Inoculate a starter culture of the E. coli strain harboring the MenB expression plasmid and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, consider reducing the induction temperature to 16-20°C and inducing overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation to pellet cell debris and insoluble proteins.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged MenB protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity and yield.
-
Dialyze the purified protein into a suitable storage buffer (e.g., containing glycerol (B35011) for long-term storage at -80°C).
Visualizations
Caption: The catalytic mechanism of this compound synthase (MenB).
Caption: A logical workflow for troubleshooting low MenB activity.
Caption: The bacterial menaquinone (Vitamin K2) biosynthesis pathway highlighting the role of MenB.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bicarbonate Cofactor Modulates 1,4-Dihydroxy-2-naphthoyl-Coenzyme A Synthase in Menaquinone Biosynthesis of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menaquinone (vitamin K2) biosynthesis: overexpression, purification, and properties of o-succinylbenzoyl-coenzyme A synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHNA-CoA) synthase and what does it do?
A1: this compound synthase, also known as MenB, is an enzyme that catalyzes a key step in the biosynthesis of menaquinone (vitamin K2) and phylloquinone (vitamin K1).[1] It facilitates an intramolecular Claisen condensation of o-succinylbenzoyl-CoA (OSB-CoA) to form this compound (DHNA-CoA).[2][3][4] This enzyme is a member of the crotonase superfamily.[1]
Q2: How is the activity of DHNA-CoA synthase typically measured?
A2: The most common method is a continuous spectrophotometric assay. The formation of the product, DHNA-CoA, is monitored by measuring the increase in absorbance at 392 nm.[5]
Q3: What are the typical substrates and cofactors for the DHNA-CoA synthase reaction?
A3: The primary substrate for DHNA-CoA synthase is o-succinylbenzoyl-CoA (OSB-CoA).[1] Some orthologs of the enzyme, classified as type I, require bicarbonate as a cofactor for activation.[6][7][8] Type II enzymes, such as the one from Mycobacterium tuberculosis, are cofactor-free.[5]
Q4: What are some known inhibitors of DHNA-CoA synthase?
A4: The enzyme can be inhibited by product analogues such as 1-hydroxy-2-naphthoyl-CoA (HNA-CoA) and salicylyl-CoA (SA-CoA).[5] Additionally, downstream metabolites in the menaquinone biosynthesis pathway can act as feedback inhibitors. Simple anions like sulfite (B76179) and nitrate (B79036) have also been shown to inhibit the enzyme.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the protein concentration and integrity using a reliable method (e.g., Bradford assay, SDS-PAGE). |
| Substrate degradation | - The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is unstable at neutral and alkaline pH.[9][10] Prepare fresh substrate solutions in an acidic buffer (e.g., pH 4.0-5.0) and store on ice. | |
| Missing cofactor (for Type I enzymes) | - For type I DHNA-CoA synthases (e.g., from E. coli), ensure the assay buffer is supplemented with bicarbonate (e.g., 10 mM NaHCO₃).[6] The activity of these enzymes can be significantly stimulated by bicarbonate.[6] | |
| Incorrect assay pH | - The optimal pH can vary between enzyme orthologs. Verify the recommended pH for your specific enzyme or perform a pH optimization experiment. | |
| High background signal | Spontaneous substrate degradation | - As OSB-CoA is unstable, it may degrade over time, contributing to background absorbance. Prepare fresh substrate solution immediately before the assay. |
| Contaminating substances in sample | - Ensure the sample is free from interfering substances. See the "Potential Interfering Substances" table below. Consider sample purification steps if necessary. | |
| Cuvette or plate contamination | - Use clean, high-quality cuvettes or microplates. | |
| Assay variability (poor reproducibility) | Pipetting errors | - Ensure accurate and consistent pipetting, especially for enzyme and substrate solutions. Use calibrated pipettes. |
| Temperature fluctuations | - Maintain a constant and optimal temperature throughout the assay. Use a temperature-controlled spectrophotometer. | |
| Reagent instability | - Prepare fresh reagents, particularly the substrate OSB-CoA, for each experiment.[9][10] |
Potential Interfering Substances
| Substance Class | Examples | Mechanism of Interference | Mitigation Strategy |
| Product Analogues | 1-hydroxy-2-naphthoyl-CoA (HNA-CoA), salicylyl-CoA (SA-CoA) | Competitive inhibition by binding to the active site.[5] | Avoid inclusion in the assay unless studying inhibition. |
| Downstream Metabolites | 1,4-dihydroxy-2-naphthoate (DHNA) | Feedback inhibition. | Be aware of potential accumulation in coupled assays or in vivo systems. |
| Simple Anions | Sulfite, Nitrate | Inhibition of enzyme activity.[6] | Use buffers free of these ions. |
| Metal Ions | Heavy metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) | Can interfere with enzyme activity, a known issue for some luciferase-based assays that could be relevant.[11] | Include a chelating agent like EDTA in the buffer if metal ion contamination is suspected, but verify its compatibility with your specific enzyme. |
| Detergents | SDS, Triton X-100, Tween 20 | Can affect enzyme activity and stability, though effects are protein-specific.[12][13] | Use with caution and at concentrations below the critical micelle concentration if necessary for protein solubilization. Validate the effect of any detergent on your assay. |
Quantitative Data
Table 1: Kinetic Parameters of DHNA-CoA Synthase
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Reference |
| Synechocystis sp. PCC 6803 | OSB-CoA | 9 | 0.013 | [8] |
| Escherichia coli (mutants) | OSB-CoA | 5.9-15 fold increase vs WT | - | [2] |
Table 2: Inhibitor Data for DHNA-CoA Synthase
| Inhibitor | Enzyme Source | Inhibition Type | Ki / IC50 | Reference |
| Nitrate | Escherichia coli | Competitive with bicarbonate | - | [7] |
| This compound | Synechocystis sp. PCC 6803 | Product inhibition | - | [8] |
Experimental Protocols
Spectrophotometric Assay for DHNA-CoA Synthase Activity
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Purified DHNA-CoA synthase
-
o-succinylbenzoyl-CoA (OSB-CoA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
For Type I enzymes: Sodium bicarbonate (NaHCO₃)
-
UV-transparent cuvettes or microplates
-
Temperature-controlled spectrophotometer capable of reading at 392 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and equilibrate to the desired assay temperature (e.g., 37°C).
-
If using a Type I enzyme, supplement the Assay Buffer with a final concentration of 10 mM NaHCO₃.
-
Prepare a stock solution of OSB-CoA in an acidic buffer (e.g., 10 mM HCl) and keep on ice. Determine the concentration spectrophotometrically.
-
Dilute the DHNA-CoA synthase to the desired concentration in cold Assay Buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to 37°C and the wavelength to 392 nm.
-
In a cuvette, add the Assay Buffer to a final volume of, for example, 1 mL.
-
Add the DHNA-CoA synthase to the cuvette and incubate for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the OSB-CoA substrate to the cuvette and mix quickly by inverting. The final concentration of OSB-CoA should be optimized (e.g., 5-10 times the KM).
-
Immediately start monitoring the increase in absorbance at 392 nm for a set period (e.g., 5-10 minutes). Ensure the initial rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of DHNA-CoA (ε₃₉₂ = 4000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (in M/s or µmol/min).[5]
-
Visualizations
Caption: Menaquinone (Vitamin K2) Biosynthesis Pathway.
Caption: Troubleshooting Workflow for DHNA-CoA Assays.
References
- 1. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 2. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. A Bicarbonate Cofactor Modulates 1,4-Dihydroxy-2-naphthoyl-Coenzyme A Synthase in Menaquinone Biosynthesis of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active site binding and catalytic role of bicarbonate in 1,4-dihydroxy-2-naphthoyl coenzyme A synthases from vitamin K biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. Enzymatic synthesis, characterization, and metabolism of the coenzyme A ester of o-succinylbenzoic acid, an intermediate in menaquinone (vitamin K2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menaquinone (vitamin K2) biosynthesis: conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acid by Mycobacterium phlei enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 12. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergent effects on a reverse transcriptase activity and on inhibition by rifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming substrate inhibition in MenB kinetics
Welcome to the technical support center for researchers working with MenB (1,4-dihydroxy-2-naphthoate octaprenyltransferase). This resource provides troubleshooting guides and frequently asked questions to assist you in your kinetic studies of this essential enzyme in the vitamin K2 biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is MenB and what is its function?
MenB, also known as 1,4-dihydroxy-2-naphthoate (DHNA) octaprenyltransferase, is a key enzyme in the menaquinone (vitamin K2) biosynthesis pathway.[1] This pathway is crucial for bacteria and is absent in humans, making its enzymes attractive targets for novel antimicrobial drugs.[1] MenB catalyzes the transfer of an octaprenyl group from octaprenyl pyrophosphate to DHNA, forming demethylmenaquinone.[2][3]
Q2: What are the substrates of MenB?
The primary substrates for MenB are:
-
1,4-dihydroxy-2-naphthoate (DHNA) : The aromatic acceptor molecule.[2][3]
-
Octaprenyl pyrophosphate : The prenyl donor. In some organisms, other polyprenyl pyrophosphates of varying chain lengths may be utilized.[3]
Q3: What is substrate inhibition?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[4][5] This is contrary to the typical Michaelis-Menten kinetics, where the reaction rate plateaus at saturating substrate concentrations.[4] This phenomenon is observed in about 20-25% of all known enzymes.[4]
Q4: What causes substrate inhibition?
The most common cause of substrate inhibition is the formation of a non-productive enzyme-substrate complex.[4] This can happen in a few ways:
-
Two-site binding : A second substrate molecule may bind to a secondary, non-catalytic site on the enzyme-substrate complex, creating an inactive E-S-S complex.[4][5]
-
Blockage of product release : A substrate molecule might bind to the enzyme-product complex, preventing the release of the product and stalling the catalytic cycle.[4]
Q5: How can I tell if my MenB experiment is showing substrate inhibition?
The most direct way to identify substrate inhibition is to plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). If you observe a peak in reaction velocity followed by a decrease as the substrate concentration continues to increase, your enzyme is likely experiencing substrate inhibition. This contrasts with the hyperbolic curve of standard Michaelis-Menten kinetics.[4]
Troubleshooting Guide
My reaction rate is decreasing at high substrate concentrations. What should I do?
If you observe a decrease in your reaction rate at high substrate concentrations, it is possible that you are encountering substrate inhibition. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Confirm the Observation
-
Repeat the experiment : Ensure the observation is reproducible.
-
Extend the substrate concentration range : Test a wider range of substrate concentrations, particularly at the higher end, to clearly define the inhibitory phase.
Step 2: Re-evaluate Your Assay Conditions
-
Check for artifacts : High concentrations of some substrates can interfere with detection methods (e.g., absorbance or fluorescence). Run controls with substrate but without the enzyme to rule this out.
-
Ensure initial rates are measured : Make sure you are measuring the initial velocity of the reaction before significant substrate depletion or product accumulation occurs.
Step 3: Modify Experimental Parameters
-
Vary the concentration of the second substrate : If you are varying the concentration of one substrate, try lowering the concentration of the other fixed substrate. This may alter the binding dynamics and reduce inhibition.
-
Change the ionic strength of the buffer : Altering the salt concentration can sometimes affect non-productive binding interactions.
-
Use a substrate analog : If available, a substrate analog that binds to the active site but cannot participate in the inhibitory binding might help to overcome the inhibition.[6][7]
Step 4: Consider Enzyme Engineering
-
Site-directed mutagenesis : If the structure of MenB is known, you can hypothesize which residues might be involved in the non-productive binding site. Mutating these residues could potentially reduce or eliminate substrate inhibition.[4][8]
Quantitative Data
| Enzyme | Substrate | Apparent Km (μM) | Reference |
| MenA (M. tuberculosis) | 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 | [9][10] |
| MenA (M. tuberculosis) | Farnesyl diphosphate | 4.3 | [9][10] |
Experimental Protocols
Coupled Spectrophotometric Assay for MenB Activity
This protocol is adapted from methods used for similar enzymes and is designed to monitor the activity of MenB. The substrate for MenB, O-succinylbenzoyl-CoA (OSB-CoA), is unstable, so a coupled assay with the preceding enzyme in the pathway, MenE (OSB-CoA synthase), is often used.[11]
Materials:
-
Purified MenE and MenB enzymes
-
o-Succinylbenzoate (OSB)
-
Coenzyme A (CoA)
-
ATP
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Octaprenyl pyrophosphate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Spectrophotometer capable of measuring absorbance at a specific wavelength for the product.
Procedure:
-
Reaction Mixture Preparation : In a microcuvette, prepare the reaction mixture containing assay buffer, OSB, CoA, ATP, and MenE.
-
Initiation of the First Reaction : Allow the MenE-catalyzed reaction to proceed to generate OSB-CoA.
-
Initiation of the MenB Reaction : Add MenB, DHNA, and varying concentrations of octaprenyl pyrophosphate to the cuvette to start the MenB-catalyzed reaction.
-
Data Acquisition : Monitor the reaction by observing the change in absorbance at a wavelength specific to the product, demethylmenaquinone, or by using a coupled assay that links product formation to a change in NADH/NADPH concentration.
-
Varying Substrate Concentrations : To test for substrate inhibition, perform a series of experiments where the concentration of one substrate (e.g., octaprenyl pyrophosphate) is varied over a wide range while the concentration of the other substrate (DHNA) is held constant.
-
Data Analysis : Plot the initial reaction rates against the varied substrate concentrations. If substrate inhibition is present, the plot will show a characteristic "bell" shape.
Visualizations
Caption: Mechanism of substrate inhibition by formation of a non-productive ternary complex.
Caption: A logical workflow for troubleshooting decreased enzyme activity at high substrate concentrations.
References
- 1. Crystal structure of Mycobacterium tuberculosis MenB, a key enzyme in vitamin K2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Biosynthesis of bacterial menaquinones: the membrane-associated 1,4-dihydroxy-2-naphthoate octaprenyltransferase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. Substrate analog - Wikipedia [en.wikipedia.org]
- 7. Substrate_analog [chemeurope.com]
- 8. A general method for relieving substrate inhibition in lactate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (DHNA-CoA) is a crucial intermediate in the biosynthesis of vitamin K (menaquinone). Its molecular structure contains a large hydrophobic naphthyl ring and a long Coenzyme A tail, which can lead to limited solubility in aqueous buffers commonly used in enzymatic assays and other biochemical studies. Poor solubility can result in compound precipitation, inaccurate concentration measurements, and reduced reactivity, thereby affecting experimental outcomes.
Q2: My DHNA-CoA is not dissolving in my standard aqueous buffer. What is the first thing I should try?
The first and simplest approach is to adjust the pH of your buffer. The solubility of molecules with carboxylic acid groups, like the naphthoic acid moiety in DHNA-CoA, is often pH-dependent.[1][2][3][4] Increasing the pH of the buffer to a value 1-2 units above the pKa of the relevant functional groups will deprotonate them, leading to the formation of a more soluble salt. A starting point would be to test buffers in the pH range of 7.5 to 8.5.
Q3: Can I use organic solvents to dissolve DHNA-CoA?
Yes, using a water-miscible organic co-solvent is a common strategy. You can first dissolve the DHNA-CoA in a small amount of an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into your final aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <1-5%) to not interfere with your experimental system (e.g., enzyme activity or cell viability).
Q4: What are solubility enhancers and how can they help with DHNA-CoA?
Solubility enhancers are excipients that improve the solubility of hydrophobic compounds in aqueous solutions. For a molecule like DHNA-CoA, the following are recommended:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5][6][7][8][9] They can encapsulate the hydrophobic naphthyl group of DHNA-CoA, effectively increasing its solubility in water. Beta-cyclodextrins (β-CD) and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often effective.
-
Detergents: Non-ionic or zwitterionic detergents can form micelles that encapsulate hydrophobic molecules.[10][11][12][13] Low concentrations of detergents like Triton X-100, Tween 80, or CHAPS can be effective. However, their compatibility with downstream applications must be verified as they can denature proteins at higher concentrations.
Q5: How does temperature affect the solubility of DHNA-CoA?
For many compounds, solubility increases with temperature. Gently warming the solution can help dissolve DHNA-CoA. However, be cautious as DHNA-CoA is susceptible to oxidation and degradation at elevated temperatures. It is advisable to perform this under an inert atmosphere (e.g., nitrogen or argon) if possible and to cool the solution back to the experimental temperature once dissolved.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DHNA-CoA to aqueous buffer. | The compound has very low intrinsic solubility in the buffer at the tested pH and temperature. | 1. Prepare the solution at a higher pH (e.g., pH 8.0-8.5).2. Create a stock solution in DMSO or ethanol and dilute it into the buffer.3. Add a solubility enhancer like HP-β-CD to the buffer before adding DHNA-CoA. |
| Solution is cloudy or hazy after mixing. | Micro-precipitates or aggregates of DHNA-CoA are present. | 1. Gently warm the solution while stirring.2. Briefly sonicate the solution in a water bath.3. Filter the solution through a 0.22 µm syringe filter (note: this may remove undissolved compound, leading to a lower final concentration). |
| Precipitate forms when the stock solution (in organic solvent) is added to the aqueous buffer. | The DHNA-CoA is "crashing out" of solution upon dilution due to poor mixing or exceeding its solubility limit in the final buffer composition. | 1. Add the stock solution dropwise to the vigorously stirring aqueous buffer.2. Warm the aqueous buffer slightly before adding the stock solution.3. Decrease the final desired concentration of DHNA-CoA. |
| Experimental results are inconsistent or show low activity. | The actual concentration of soluble DHNA-CoA is lower than calculated due to partial dissolution or precipitation over time. | 1. Always prepare fresh solutions of DHNA-CoA before each experiment.2. After preparation, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment. Measure the concentration of the supernatant spectrophotometrically if possible.3. Re-evaluate your solubilization method; consider using a different co-solvent or a higher concentration of solubility enhancer. |
Quantitative Data on Solubility Enhancement (Illustrative)
The following data is illustrative to demonstrate the relative effectiveness of different solubilization methods. Actual values must be determined experimentally.
| Method / Additive | Buffer Condition | Temperature (°C) | Illustrative Max Soluble Concentration (mM) |
| None (Control) | 50 mM Phosphate, pH 7.0 | 25 | < 0.1 |
| pH Adjustment | 50 mM Tris-HCl, pH 8.5 | 25 | 0.5 - 1.0 |
| Co-solvent | 50 mM Phosphate, pH 7.4 + 2% DMSO | 25 | 0.8 - 1.5 |
| Cyclodextrin (B1172386) | 50 mM Phosphate, pH 7.4 + 10 mM HP-β-CD | 25 | 1.5 - 3.0 |
| Detergent | 50 mM Phosphate, pH 7.4 + 0.05% Tween 80 | 25 | 1.0 - 2.0 |
| Combined | 50 mM Tris-HCl, pH 8.5 + 10 mM HP-β-CD | 25 | > 5.0 |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Weigh the required amount of solid DHNA-CoA in a microcentrifuge tube.
-
Prepare the desired aqueous buffer (e.g., 50 mM Tris-HCl) and adjust the pH to 8.0-8.5.
-
Add the buffer to the solid DHNA-CoA to the desired final concentration.
-
Vortex the tube for 1-2 minutes.
-
If not fully dissolved, sonicate in a water bath for 5 minutes.
-
Visually inspect for any remaining particulate matter.
-
Before use, centrifuge the solution at >10,000 x g for 5 minutes and use the supernatant.
Protocol 2: Solubilization using an Organic Co-solvent (DMSO)
-
Weigh the solid DHNA-CoA in a glass vial.
-
Add a minimal volume of high-purity DMSO to completely dissolve the solid, creating a concentrated stock solution (e.g., 50-100 mM).
-
Prepare the final aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below a level that affects your assay (e.g., <2%).
-
Continue to vortex for another 30 seconds after the addition is complete.
Protocol 3: Solubilization using a Cyclodextrin
-
Prepare your primary aqueous buffer (e.g., 50 mM HEPES, pH 7.5).
-
Dissolve the cyclodextrin (e.g., HP-β-CD) directly into the buffer to the desired final concentration (e.g., 10 mM). This is now your working buffer.
-
Weigh the solid DHNA-CoA in a microcentrifuge tube.
-
Add the cyclodextrin-containing working buffer to the solid DHNA-CoA.
-
Vortex for 2-3 minutes. The formation of the inclusion complex can take time.
-
Sonicate in a water bath for 5-10 minutes if necessary.
-
Centrifuge to pellet any undissolved material before using the supernatant.
Visualizations
References
- 1. Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japer.in [japer.in]
- 6. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Visualization of Detergent Solubilization of Membranes: Implications for the Isolation of Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 12. researchgate.net [researchgate.net]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Validating the Function of 1,4-Dihydroxy-2-naphthoyl-CoA Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the function of 1,4-Dihydroxy-2-naphthoyl-CoA synthase (DHNA-CoA synthase), also known as MenB. As a key enzyme in the biosynthesis of vitamin K (menaquinone and phylloquinone), MenB is a critical target for the development of novel antibiotics, particularly against Gram-positive bacteria.[1][2] This document outlines the enzyme's role, details experimental protocols for its characterization, presents comparative kinetic data, and discusses alternative enzymes and inhibitory molecules.
The Role of this compound Synthase in Vitamin K Biosynthesis
This compound synthase catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to this compound (DHNA-CoA) through an intramolecular Claisen condensation.[1][3] This reaction is a crucial step in the biosynthetic pathway of both vitamin K1 (phylloquinone) in plants and cyanobacteria, and vitamin K2 (menaquinone) in bacteria.[1][4] Menaquinone is essential for the electron transport chain in many bacteria, making its biosynthetic pathway an attractive target for antimicrobial drug discovery.[1][5]
The reaction catalyzed by MenB is a key step in forming the characteristic naphthoquinone ring of vitamin K.[6] Following the formation of DHNA-CoA, the coenzyme A is cleaved by a thioesterase (EC 3.1.2.28) to yield 1,4-dihydroxy-2-naphthoate (DHNA).[7][8]
Experimental Validation of MenB Function
Validating the function of this compound synthase typically involves heterologous expression and purification of the enzyme, followed by in vitro activity assays.
Experimental Protocols
1. Coupled Spectrophotometric Assay
This is a commonly used method to determine DHNA-CoA synthase activity.[1]
-
Principle: The substrate, o-succinylbenzoyl-CoA (OSB-CoA), is synthesized in situ from its precursors. The activity of MenB is then measured by monitoring the formation of the product, DHNA-CoA, which has a characteristic absorbance at 392 nm.[9][10]
-
Reaction Mixture:
-
Procedure:
-
The components for OSB-CoA synthesis are incubated at room temperature for approximately 10 minutes to generate the substrate.[1]
-
The reaction is initiated by the addition of purified MenB enzyme.
-
The increase in absorbance at 392 nm is monitored over time using a spectrophotometer.
-
Initial reaction rates are calculated from the linear phase of the absorbance curve.
-
2. HPLC-Based Assay
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product, providing a direct measure of enzyme activity.
-
Principle: The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by HPLC to determine the amount of DHNA-CoA produced.
-
Procedure:
-
Set up the reaction mixture as described for the coupled assay.
-
Initiate the reaction with the MenB enzyme and incubate for a specific time.
-
Stop the reaction (e.g., by adding an acid like HCl or by heat inactivation).
-
Centrifuge the sample to remove precipitated protein.
-
Inject the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Elute the compounds using an appropriate solvent gradient.
-
Detect the substrate and product by their absorbance at specific wavelengths.
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Comparative Performance Data
The kinetic parameters of this compound synthase can vary between different organisms. Type I enzymes are dependent on bicarbonate for their activity, while Type II enzymes, found in organisms like Mycobacterium tuberculosis, are cofactor-free.[6][9]
| Enzyme Source | Type | KM (μM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) | Bicarbonate Dependence (KD, mM) | Reference |
| Synechocystis sp. PCC 6803 | I | 9 | 0.013 | 1,444 | 0.60 | [10] |
| Escherichia coli | I | - | - | - | Yes | [1][9] |
| Mycobacterium tuberculosis | II | - | - | - | No | [5][6] |
| Staphylococcus aureus | I | - | - | - | Yes | [9] |
| Bacillus subtilis | I | - | - | - | Yes | [9] |
Note: A comprehensive side-by-side comparison of kinetic data is limited in the available literature. The table highlights the key differences between characterized MenB orthologs.
Alternatives and Inhibitors
Alternative Enzymes:
In the broader context of naphthoquinone biosynthesis, plants have evolved alternative pathways to produce the 1,4-naphthalenoid ring, such as the acetate-polymalonate pathway.[4] However, within the canonical menaquinone and phylloquinone biosynthesis pathways, this compound synthase is the conserved enzyme for this specific catalytic step.
Inhibitors:
The essential role of MenB in bacterial survival has made it a target for the development of novel inhibitors. Several classes of compounds have been identified as inhibitors of MenB:
-
Product Analogs: 1-hydroxy-2-naphthoyl-CoA acts as a product analog and an inhibitor.[3] The product itself, DHNA-CoA, also exhibits inhibitory effects.[10]
-
CoA Adducts: 4-aryl-2-CoA-4-oxo-butanoic acid adducts have been shown to be potent inhibitors of MenB, with Ki values as low as 49 nM for the Mycobacterium tuberculosis enzyme.[5]
-
Other Small Molecules: In Escherichia coli, 2,3-dihydroxybenzoyl-CoA and 2,4-dihydroxybenzoyl-CoA have been identified as inhibitors.[3]
Furthermore, the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA) has been shown to act as an allosteric inhibitor of MenD, the first committed enzyme in the menaquinone biosynthesis pathway, suggesting a feedback inhibition mechanism.[11]
Conclusion
Validating the function of this compound synthase is crucial for understanding vitamin K biosynthesis and for the development of novel antimicrobial agents. The coupled spectrophotometric assay provides a convenient method for continuous monitoring of enzyme activity, while HPLC-based methods offer direct quantification of substrates and products. Comparative analysis of MenB from different organisms reveals important differences, such as the bicarbonate dependence of Type I enzymes, which is a key consideration in assay design. The development of potent and specific inhibitors for MenB remains an active area of research with significant therapeutic potential.
References
- 1. Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase from the Crotonase Fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Inhibition and Mechanism of the this compound Synthase" by Xiaokai Li [commons.library.stonybrook.edu]
- 6. researchgate.net [researchgate.net]
- 7. Phylloquinone (vitamin K(1) ) biosynthesis in plants: two peroxisomal thioesterases of Lactobacillales origin hydrolyze this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENZYME - 4.1.3.36 this compound synthase [enzyme.expasy.org]
- 9. A Bicarbonate Cofactor Modulates 1,4-Dihydroxy-2-naphthoyl-Coenzyme A Synthase in Menaquinone Biosynthesis of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Detection of 1,4-Dihydroxy-2-naphthoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the study of menaquinone biosynthesis and related pathways, the accurate detection and quantification of the intermediate 1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) is paramount. This guide provides an objective comparison of available analytical methods, offering insights into their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Currently, there is a notable absence of commercially available antibodies specifically targeting this compound. This limitation necessitates a reliance on alternative analytical methodologies. This guide will focus on the two primary analytical techniques applicable to the detection and quantification of DHNA-CoA: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, we will explore the utility of an enzymatic assay as a complementary approach.
Performance Comparison of Analytical Methods
The choice between HPLC and LC-MS for the analysis of DHNA-CoA will largely depend on the specific requirements of the experiment, such as the need for high sensitivity, structural confirmation, and the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic Assay (MenB) |
| Principle | Separation based on physicochemical interactions with a stationary phase. | Separation by HPLC followed by mass-based detection and fragmentation. | Indirect measurement of substrate consumption or product formation. |
| Selectivity | Moderate to high, dependent on column chemistry and detector. | Very high, based on mass-to-charge ratio and fragmentation pattern. | High for the specific enzyme-substrate reaction. |
| Sensitivity | Good, typically in the ng/mL range.[1] | Excellent, capable of detecting levels in the pg/mL to fg/mL range.[1][2] | Varies depending on the assay format and detection method. |
| Quantitative Accuracy | High, with proper calibration. | High, often considered the gold standard for quantification.[2][3] | Can be quantitative with appropriate standards and controls. |
| Structural Information | Limited to retention time comparison with standards. | Provides molecular weight and fragmentation data for structural elucidation.[2][3] | No direct structural information. |
| Cost (Instrument) | Lower | Higher | Lower to Moderate |
| Cost (Operational) | Lower | Higher | Moderate |
| Throughput | High | Moderate | Can be high in microplate format. |
| Expertise Required | Moderate | High | Moderate |
Experimental Protocols
Sample Preparation (General)
A generic protein precipitation protocol is often suitable for the extraction of small molecules like DHNA-CoA from biological matrices.
-
To 100 µL of the sample (e.g., cell lysate, bacterial culture supernatant), add 300 µL of ice-cold methanol (B129727) or acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for injection into the HPLC or LC-MS system.
High-Performance Liquid Chromatography (HPLC) Method (Adapted from DHNA analysis)[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation of DHNA-CoA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 45°C.[4]
-
Detection: UV detector set at a wavelength determined by the UV absorbance spectrum of a DHNA-CoA standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method (Adapted from DHNA analysis)[4]
-
LC System: A Prominence 20A apparatus or equivalent.[4]
-
Column: XR-ODS LC column (3 x 75 mm) or similar C18 column.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the compound of interest, followed by a re-equilibration step.
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 45°C.[4]
-
Mass Spectrometer: An LCMS-IT-TOF system or a triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable, as demonstrated for DHNA which forms a deprotonated ion [M-H]⁻.[4]
-
MS/MS Analysis: For quantitative analysis, selected reaction monitoring (SRM) would be employed, monitoring a specific precursor-to-product ion transition for DHNA-CoA.
Enzymatic Assay for this compound Synthase (MenB)
This assay indirectly measures the activity of MenB, the enzyme that synthesizes DHNA-CoA from o-succinylbenzoyl-CoA (OSB-CoA).[5][6][7] A decrease in the substrate or an increase in the product can be monitored.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the purified MenB enzyme, the substrate OSB-CoA, and any necessary cofactors.
-
Initiation: Start the reaction by adding the enzyme or the substrate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.
-
Detection: Quantify the amount of DHNA-CoA produced using either HPLC or LC-MS as described above. Alternatively, a coupled-enzyme assay could be developed where the product of the MenB reaction is used as a substrate for a subsequent reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).
Visualizing the Context: Menaquinone Biosynthesis and Analytical Workflow
To better understand the biological significance of this compound and the process of its analysis, the following diagrams are provided.
Caption: The bacterial menaquinone (Vitamin K2) biosynthesis pathway, highlighting the central role of this compound.
Caption: A generalized experimental workflow for the analysis of this compound using chromatographic methods.
References
- 1. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 3. rajithperera.com [rajithperera.com]
- 4. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
A Comparative Guide to the Functional Validation of menB Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the functional validation of menB gene knockout in bacteria. It offers a detailed overview of experimental protocols, supporting data, and a comparison with chemical inhibition of the MenB enzyme, an essential component of the menaquinone (Vitamin K2) biosynthesis pathway and a promising target for novel antibacterial agents.
Introduction to menB and Menaquinone Biosynthesis
The menB gene encodes 1,4-dihydroxy-2-naphthoate synthase, a crucial enzyme in the menaquinone (MK or Vitamin K2) biosynthetic pathway. Menaquinones are essential electron carriers in the respiratory chains of many bacteria, including important pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The absence of a de novo menaquinone biosynthesis pathway in humans makes the enzymes in this pathway, including MenB, attractive targets for the development of new antibiotics.
The knockout of the menB gene serves as a powerful tool to study its function, validate it as a drug target, and understand the physiological consequences of disrupting menaquinone biosynthesis. This guide will detail the experimental steps to validate a menB knockout and compare this genetic approach to chemical inhibition.
The Menaquinone Biosynthesis Pathway
The biosynthesis of menaquinone from chorismate involves a series of enzymatic steps. The MenB enzyme catalyzes the conversion of o-succinylbenzoyl-CoA (OSB-CoA) to 1,4-dihydroxy-2-naphthoate (DHNA).
Functional Validation of menB Gene Knockout: A Comparative Overview
The functional validation of a menB gene knockout can be achieved through a combination of genetic, phenotypic, and biochemical assays. This section compares the expected outcomes of a menB knockout with a wild-type strain and a strain treated with a MenB inhibitor.
| Validation Parameter | Wild-Type Strain | menB Knockout (ΔmenB) | MenB Inhibitor-Treated Strain |
| Genotype | Contains intact menB gene | Deletion or disruption of the menB gene | Contains intact menB gene |
| Phenotype | Normal growth | Impaired growth, small colony phenotype[1] | Dose-dependent growth inhibition |
| Menaquinone Level | Normal | Absent or significantly reduced[2] | Dose-dependent reduction |
| Precursor Accumulation | Basal level of o-succinylbenzoate (OSB) | Accumulation of OSB[3][4] | Dose-dependent accumulation of OSB |
| Complementation | Not applicable | Growth restored by expressing menB in trans[5] | Not applicable |
Experimental Protocols and Data
This section provides detailed methodologies for the key experiments used to validate a menB knockout.
Construction of a menB Knockout Mutant
A common method for generating a gene knockout in bacteria is through allelic exchange, which involves replacing the target gene with a selectable marker, such as an antibiotic resistance cassette.
Protocol: Allelic Exchange for menB Knockout
-
Construct the Allelic Exchange Vector:
-
Amplify by PCR the upstream and downstream regions (homology arms, ~500-1000 bp) flanking the menB gene from the wild-type bacterial genome.
-
Amplify a selectable marker, such as a kanamycin (B1662678) resistance cassette.
-
Clone the homology arms and the resistance cassette into a suicide vector that cannot replicate in the target bacterium.
-
-
Transformation and Homologous Recombination:
-
Introduce the constructed suicide vector into the wild-type bacteria. This is often achieved through conjugation from a donor E. coli strain.
-
Select for single-crossover events where the plasmid has integrated into the chromosome by plating on a medium containing an antibiotic to which the plasmid confers resistance.
-
Induce the second crossover event, which leads to the excision of the plasmid and the replacement of the wild-type menB gene with the resistance cassette. This can be achieved using counter-selection methods, such as those employing the sacB gene which is lethal in the presence of sucrose[6].
-
-
Validation of the Knockout:
-
Confirm the replacement of the menB gene with the resistance cassette by PCR using primers that anneal outside the flanking regions. The PCR product from the knockout mutant will be a different size than that from the wild-type.
-
Verify the correct insertion and the absence of the menB gene by DNA sequencing of the PCR product.
-
Phenotypic Analysis: Growth Curve
A key phenotypic consequence of menB knockout is often a growth defect. This can be quantified by monitoring the optical density (OD) of bacterial cultures over time.
Protocol: Bacterial Growth Curve Analysis
-
Inoculate fresh liquid medium (e.g., Luria-Bertani broth) with overnight cultures of the wild-type, ΔmenB, and complemented ΔmenB strains to an initial OD600 of ~0.05.
-
For inhibitor studies, add the MenB inhibitor at various concentrations to the wild-type culture.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Measure the OD600 at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
Plot the OD600 values against time to generate growth curves.
Comparative Growth Data of Lactococcus lactis Strains [2]
| Strain | Maximum OD600 |
| Wild-Type | ~5.8 |
| ΔmenB | ~4.0 |
| ΔmenG (downstream gene) | ~5.8 |
Data adapted from a study on Lactococcus lactis, demonstrating a reduced final cell density in the ΔmenB mutant compared to the wild-type.
Biochemical Validation: Analysis of Menaquinone and Precursors
The knockout of menB is expected to block the menaquinone biosynthesis pathway, leading to the absence of the final product and the accumulation of the precursor, o-succinylbenzoate (OSB). These metabolites can be quantified using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Analysis of Menaquinones and OSB
-
Extraction:
-
For menaquinone analysis, extract lipids from bacterial cell pellets using a mixture of chloroform (B151607) and methanol.
-
For OSB analysis, acidify the culture supernatant and extract with an organic solvent like ethyl acetate.
-
-
HPLC Separation:
-
Analyze the extracts using a reverse-phase HPLC system.
-
For menaquinones, a C18 or C30 column can be used with a mobile phase typically consisting of a mixture of methanol, ethanol, and water. Detection is often performed using UV or fluorescence detectors[1][7].
-
For OSB, a C18 column with a mobile phase of acetonitrile (B52724) and water with a pH modifier (e.g., formic acid) is suitable, with UV detection.
-
-
Quantification:
-
Quantify the compounds by comparing the peak areas from the samples to those of known standards.
-
Expected Results:
-
ΔmenB strain: No detectable menaquinone peak and a significant peak corresponding to OSB in the culture supernatant.
-
Wild-type strain: A detectable menaquinone peak and a negligible OSB peak.
-
Inhibitor-treated strain: A dose-dependent decrease in the menaquinone peak and a corresponding increase in the OSB peak.
Comparison with Chemical Inhibition of MenB
While gene knockout provides a definitive "all-or-nothing" approach to studying gene function, chemical inhibitors offer a titratable and temporally controllable alternative.
| Feature | menB Gene Knockout | MenB Chemical Inhibitors |
| Mechanism | Permanent disruption of the gene | Reversible or irreversible binding to the enzyme |
| Effect | Complete loss of function | Dose-dependent inhibition of enzyme activity |
| Temporal Control | No temporal control (constitutive knockout) | Can be added or removed at specific time points |
| Off-target Effects | Potential for polar effects on downstream genes | Potential for off-target binding to other proteins |
| Applications | Definitive validation of gene essentiality | Mimics the action of a drug, useful for target validation in a therapeutic context |
Performance Data of MenB Inhibitors
| Compound | Target Organism | IC50 | MIC | Reference |
| OSB-AMS | M. tuberculosis MenE | 11.2 ± 0.9 nM (Ki) | N/A | [5] |
| MenB Inhibitor 1 | M. tuberculosis | <10 µM | 6.25 µg/mL | [8] |
| MenB Inhibitor 4 | M. tuberculosis | <10 µM | 50 µg/mL | [8] |
Note: IC50 is the half-maximal inhibitory concentration for the enzyme, while MIC is the minimum inhibitory concentration for bacterial growth. The OSB-AMS is an inhibitor of MenE, the enzyme upstream of MenB, but demonstrates the potency of targeting this pathway.
Conclusion
The functional validation of a menB gene knockout requires a multi-faceted approach, combining genetic confirmation with phenotypic and biochemical analyses. The characteristic growth defect, absence of menaquinone, and accumulation of the precursor o-succinylbenzoate provide strong evidence for a successful knockout. Comparing these results to those obtained with chemical inhibitors of MenB can provide a more nuanced understanding of the enzyme's role and its potential as an antibacterial drug target. The protocols and comparative data presented in this guide offer a robust framework for researchers in the field of bacterial genetics and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 3. New Workflow Accelerates Experiment-based Gene Function Assignment - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 4. Review of knockout technology approaches in bacterial drug resistance research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable analogues of OSB-AMP: potent inhibitors of MenE, the o-succinylbenzoate-CoA synthetase from bacterial menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allelic exchange in Escherichia coli using the Bacillus subtilis sacB gene and a temperature-sensitive pSC101 replicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. youtube.com [youtube.com]
Comparative Guide to Inhibitor Potency Against 1,4-Dihydroxy-2-naphthoyl-CoA Synthase (MenB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. Given its essential role in bacterial respiration and its absence in humans, MenB is a promising target for the development of novel antibiotics. This document summarizes quantitative inhibitor potency data, details the experimental protocols used for these measurements, and provides visualizations of the relevant biological pathway and experimental workflows.
Inhibitor Potency Comparison
The following table summarizes the reported inhibitory potency of various compounds against MenB from different bacterial species. The data is compiled from published research and presented to facilitate a direct comparison of the efficacy of these inhibitors.
| Inhibitor Class | Compound | Target Organism | Potency (IC50) | Potency (Ki) | Potency (Ki') | Citation |
| 2-Amino-4-oxo-4-phenylbutanoic Acid Derivatives (pro-drugs) | 4-Cl analogue | Mycobacterium tuberculosis | 0.35 µM (with 1h incubation) | - | - | [1] |
| 2,4-diCl analogue | Mycobacterium tuberculosis | 0.10 µM (with 1h incubation) | - | - | [1] | |
| 2-CoA-4-oxo-4-phenylbutanoic Acid Adducts (active inhibitors) | 4-Cl analogue CoA adduct | Mycobacterium tuberculosis | - | 0.35 µM | 1.6 µM | [1] |
| 2,4-diCl analogue CoA adduct | Mycobacterium tuberculosis | 100 nM | 49 nM | 290 nM | [1] | |
| Naphthoyl-CoA Analogues | 1-Hydroxy-2-naphthoyl-CoA | Escherichia coli | Not Reported | Not Reported | Not Reported | [2][3] |
| Dihydroxybenzoyl-CoA Analogues | 2,3-Dihydroxybenzoyl-CoA | Escherichia coli | Not Reported | Not Reported | Not Reported | [2] |
| 2,4-Dihydroxybenzoyl-CoA | Escherichia coli | Not Reported | Not Reported | Not Reported | [2] |
Note: The 2-amino-4-oxo-4-phenylbutanoic acid derivatives are unstable in solution and act as pro-drugs, converting to the highly potent 2-CoA-4-oxo-4-phenylbutanoic acid adducts in the presence of Coenzyme A.[1] Potency values for the E. coli inhibitors have not been quantitatively reported in the reviewed literature.
Experimental Protocols
The determination of inhibitor potency against MenB typically involves a coupled enzyme assay. The following is a detailed description of a common spectrophotometric method.
Coupled Spectrophotometric Assay for MenB Activity
This assay measures the formation of the product, this compound (DHNA-CoA), which has a distinct absorbance maximum at 392 nm. Due to the instability of the MenB substrate, o-succinylbenzoyl-CoA (OSB-CoA), it is synthesized in situ from 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) using the enzymes MenC and MenE.
Materials:
-
MenB enzyme (purified)
-
MenC enzyme (purified)
-
MenE enzyme (purified)
-
SHCHC (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate)
-
ATP (Adenosine triphosphate)
-
CoA-SH (Coenzyme A)
-
DTT (Dithiothreitol)
-
MgCl2 (Magnesium chloride)
-
NaHCO3 (Sodium bicarbonate)
-
Phosphate (B84403) buffer (pH 7.0)
-
Inhibitor compound of interest
-
UV-Vis spectrophotometer
Procedure:
-
Substrate Synthesis Mixture: Prepare a reaction mixture in a quartz cuvette containing phosphate buffer (200 mM, pH 7.0), NaHCO3 (20 mM), ATP (200 µM), CoA-SH (200 µM), DTT (2 mM), MgCl2 (10 mM), and varying concentrations of SHCHC (e.g., 3-60 µM).
-
Enzyme Addition for Substrate Synthesis: Add purified MenC and MenE enzymes to the mixture.
-
Incubation: Incubate the mixture at room temperature for 10 minutes to allow for the enzymatic synthesis of OSB-CoA.
-
Inhibitor Addition: Add the desired concentration of the inhibitor compound to the reaction mixture. For time-dependent inhibition studies, a pre-incubation step of the inhibitor with MenB might be included before the addition of the substrate synthesis mixture.
-
Initiation of MenB Reaction: Add a known concentration of purified MenB enzyme (e.g., 150 nM) to the cuvette to initiate the conversion of OSB-CoA to DHNA-CoA.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 392 nm over time using the spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis:
-
IC50 Determination: Plot the initial reaction rates against a range of inhibitor concentrations. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the maximal enzyme velocity.
-
Ki Determination: To determine the inhibition constant (Ki) and the type of inhibition, the assay is performed with varying concentrations of both the substrate (SHCHC) and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten and inhibitor models.
-
Visualizations
Menaquinone Biosynthesis Pathway
The following diagram illustrates the classical menaquinone (Vitamin K2) biosynthesis pathway, highlighting the central role of this compound synthase (MenB).
Caption: The menaquinone biosynthesis pathway with the targeted enzyme MenB highlighted.
Experimental Workflow for Inhibitor Potency Determination
This diagram outlines the general workflow for determining the potency of an inhibitor against MenB using the coupled spectrophotometric assay.
Caption: A generalized workflow for the coupled spectrophotometric assay of MenB inhibition.
References
- 1. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthoate synthase - Wikipedia [en.wikipedia.org]
- 3. menB this compound synthase [Mycobacterium tuberculosis H37Rv] - Gene - NCBI [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,4-Dihydroxy-2-naphthoyl-CoA
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4-Dihydroxy-2-naphthoyl-CoA.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling organic solvents and limited exposure to acids and bases.[2] For prolonged or direct contact, select gloves with a protective index of 6, corresponding to a permeation time of greater than 480 minutes.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect against splashes.[2][4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing.[2] |
| Respiratory Protection | N95 dust mask or equivalent | Recommended when handling the solid compound to prevent inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound.
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions | Collect in a labeled, sealed container designated for organic or halogenated solvent waste, as appropriate. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated solid hazardous waste stream immediately after handling. |
All chemical waste should be collected by a licensed waste contractor for proper disposal in accordance with local, state, and federal regulations.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
